4-nitro-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXVTWQTGQAMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455000 | |
| Record name | 4-Nitroindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10553-11-4 | |
| Record name | 4-Nitroindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitroindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-nitro-1H-indole-3-carbaldehyde: Chemical Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 4-nitro-1H-indole-3-carbaldehyde. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.
Core Chemical Properties
This compound is a yellow solid organic compound.[1] It is a derivative of indole, featuring a nitro group at the 4-position and a carbaldehyde (formyl) group at the 3-position of the indole ring. This substitution pattern imparts distinct chemical and physical properties that make it a valuable intermediate in organic synthesis.
Table 1: Summary of Quantitative Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Melting Point | 189-193 °C | [1] |
| Appearance | Yellow solid | [1] |
| CAS Number | 10553-11-4 | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
Synthesis and Reactivity
Synthesis via Vilsmeier-Haack Reaction
A common and effective method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole. The synthesis of this compound can be achieved by the formylation of 4-nitroindole.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-nitroindole (General Procedure)
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles.[8][9]
Materials:
-
4-nitroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. This forms the Vilsmeier reagent. The temperature should be maintained below 10 °C.
-
In a separate flask, dissolve 4-nitroindole in DMF.
-
Add the solution of 4-nitroindole dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., to 35-40 °C) for a specified time to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH is basic.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-withdrawing nature of the nitro group on the indole ring. It serves as a versatile precursor for the synthesis of more complex molecules.[1] For instance, it is a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators.
Biological Activity and Potential Applications
While research on the specific biological activities of this compound is still emerging, preliminary studies and the known activities of related indole compounds suggest its potential in drug discovery, particularly in oncology.
Anticancer Activity
There is evidence to suggest that this compound possesses cytotoxic activity. A study demonstrated its ability to inhibit the growth of the A549 human lung carcinoma cell line.[10] However, the specific IC₅₀ value from this study is not publicly available. The anticancer potential of various indole-3-carboxaldehyde derivatives has been reported against a range of cancer cell lines.[11][12]
The parent compound, indole-3-carbinol, and its derivatives are known to modulate several signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[10] It is plausible that this compound may exert its anticancer effects through similar mechanisms, although this requires experimental validation.
Other Potential Applications
Derivatives of indole-3-carboxaldehyde have been investigated for a wide range of biological activities, including as antimicrobial and anti-inflammatory agents. The unique electronic properties of this compound also make it a candidate for applications in materials science, such as in the development of fluorescent probes and organic electronics.[1]
Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. Future research should focus on:
-
Detailed Biological Evaluation: Comprehensive screening against a broader panel of cancer cell lines to determine its spectrum of activity and therapeutic potential.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets through which it exerts its cytotoxic effects.
-
Analogue Synthesis and SAR Studies: Synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize for potency and selectivity.
-
Exploration of Other Biological Activities: Investigation of its potential as an antimicrobial, anti-inflammatory, or antiviral agent.
-
Materials Science Applications: Further exploration of its utility in the design of novel organic materials.
This technical guide provides a foundation for researchers interested in the chemical properties and potential applications of this compound. The information compiled herein is intended to facilitate further investigation into this intriguing molecule and its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Nitroindole-3-carboxaldehyde, 96% | Fisher Scientific [fishersci.ca]
- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737) [hmdb.ca]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. growingscience.com [growingscience.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-nitro-1H-indole-3-carbaldehyde (CAS: 10553-11-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-nitro-1H-indole-3-carbaldehyde is a valuable synthetic intermediate, playing a crucial role in the development of novel therapeutic agents and functional organic materials.[1][2] Its indole scaffold, substituted with an electron-withdrawing nitro group and a reactive aldehyde functionality, makes it a versatile building block for a diverse range of chemical transformations.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its significant application as a precursor to potent tryptophan 2,3-dioxygenase (TDO) inhibitors, which are of considerable interest in the field of cancer immunotherapy.[3]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 10553-11-4 | [1][4] |
| Molecular Formula | C₉H₆N₂O₃ | [1][5] |
| Molecular Weight | 190.16 g/mol | [1][5] |
| PubChem CID | 11095397 | [1][5] |
| MDL Number | MFCD04973979 | [1][3] |
| InChI | InChI=1S/C9H6N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-5,10H | [3][5] |
| InChIKey | CGXVTWQTGQAMMX-UHFFFAOYSA-N | [3][5] |
| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])C(=CN2)C=O | [5] |
| Physical Property | Value | Source(s) |
| Appearance | Yellow solid | [1] |
| Melting Point | 189-193 °C | [3] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Topological Polar Surface Area | 78.7 Ų | [5] |
| Spectroscopic Data | Details | Source(s) |
| FTIR (KBr Pellet) | While specific peak values are not readily available in public databases, a full spectrum is accessible through specialized databases. The spectrum is expected to show characteristic peaks for N-H stretching, C=O stretching of the aldehyde, and N-O stretching of the nitro group. | [5] |
| ¹H NMR | Specific chemical shift data is not publicly available. However, analysis of the parent compound, 4-nitroindole, in DMSO-d₆ shows proton signals at δ 12.0 (s, 1H, NH), 8.08 (d, 1H), 7.93 (d, 1H), 7.79 (t, 1H), 7.24 (t, 1H), and 7.08 (m, 1H). The addition of the aldehyde group at the 3-position is expected to further shift these signals. | [6] |
| ¹³C NMR | Specific chemical shift data is not publicly available. | |
| Mass Spectrometry | The exact mass is 190.03784206 Da. While a detailed fragmentation pattern for the 4-nitro isomer is not publicly available, the molecular ion peak [M]+ at m/z 190 would be expected. | [5] |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocycles like indoles. The following is a general procedure adapted for the synthesis of the title compound from 4-nitroindole.
Workflow for the Synthesis of this compound
Synthesis of this compound.
Materials:
-
4-Nitroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 4-nitroindole (1 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield this compound as a yellow solid.
Synthesis of a Tryptophan 2,3-Dioxygenase (TDO) Inhibitor
This compound serves as a key starting material for the synthesis of potent TDO inhibitors. A common synthetic route involves a Wittig reaction to introduce a vinylpyridyl moiety at the 3-position of the indole ring.
Workflow for the Synthesis of a TDO Inhibitor
Synthesis of a TDO inhibitor from the title compound.
Materials:
-
Pyridin-2-ylmethyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of pyridin-2-ylmethyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add NaH (1.2 equivalents) portion-wise.
-
Stir the resulting deep red-orange mixture at 0 °C for 1 hour to ensure complete formation of the ylide.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-(2-(pyridin-2-yl)ethenyl)-4-nitro-1H-indole.
Biological Activity and Signaling Pathway
This compound is not itself a biologically active agent in the context of TDO inhibition. Rather, it is a critical precursor for the synthesis of potent and selective TDO inhibitors.[3] TDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.
In the tumor microenvironment, the upregulation of TDO leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites. This creates an immunotolerant environment that allows cancer cells to evade immune surveillance.
Inhibitors synthesized from this compound block the activity of TDO, thereby restoring local tryptophan levels and reducing the production of immunosuppressive metabolites. This, in turn, can enhance anti-tumor T-cell responses and promote tumor rejection.
Tryptophan 2,3-Dioxygenase (TDO) Signaling Pathway
Role of TDO in immune suppression and its inhibition.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [3] |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated.
-
Skin and Body Protection: Lab coat.
Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its utility as a versatile synthetic intermediate, particularly in the creation of novel TDO inhibitors for cancer immunotherapy, underscores its importance. This guide has provided a detailed overview of its properties, synthesis, and biological relevance, offering a valuable resource for researchers working with this compound. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield new and exciting discoveries in medicinal chemistry and material science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. 4-Nitroindole-3-carboxaldehyde 97 10553-11-4 [sigmaaldrich.com]
- 4. 4-Nitroindole-3-carboxaldehyde, 96% | Fisher Scientific [fishersci.ca]
- 5. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitroindole(4769-97-5) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to 4-Nitro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitro-1H-indole-3-carbaldehyde is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. Its unique chemical structure, featuring an indole scaffold substituted with an electron-withdrawing nitro group and a reactive aldehyde functionality, imparts a distinct profile of physical and chemical properties. This guide provides a comprehensive overview of this compound, encompassing its physicochemical characteristics, detailed spectral analysis, experimental protocols for its synthesis and purification, and an exploration of its chemical reactivity and biological significance, with a focus on its potential as an anticancer agent.
Core Physical and Chemical Properties
This compound is a yellow solid at room temperature.[1] Its core properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Melting Point | 189-193 °C | [3] |
| Appearance | Yellow solid | [2] |
| Purity (typical) | ≥ 95% (NMR) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Spectroscopic Profile
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the aldehyde proton, and the N-H proton. The electron-withdrawing nitro group at the 4-position will significantly influence the chemical shifts of the adjacent protons.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear at a characteristic downfield shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound, typically recorded using a KBr wafer, reveals key functional groups present in the molecule.[1] A comprehensive experimental and theoretical spectroscopic characterization has been reported, providing detailed vibrational assignments.
Key FTIR Spectral Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching |
| ~1650 | C=O stretching (aldehyde) |
| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretching |
| Aromatic region | C-H and C=C stretching and bending |
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocycles like indoles.[4][5] The synthesis of this compound is achieved through the formylation of 4-nitroindole.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Detailed Protocol:
A detailed, step-by-step experimental protocol for the Vilsmeier-Haack formylation of 4-nitroindole is as follows:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-nitroindole in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 35-40°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the solution with a base, such as sodium hydroxide or sodium carbonate solution, until a precipitate forms.
-
Isolation: Collect the crude product by filtration, wash thoroughly with water, and dry.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, can yield a product of high purity. The choice of solvent will depend on the impurity profile.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexane is an effective method.
Chemical Reactivity and Applications in Synthesis
The aldehyde and the nitro-substituted indole core of this compound provide multiple sites for chemical modification, making it a versatile building block in organic synthesis.
-
Reactions of the Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation with various nucleophiles to form Schiff bases, oximes, and other derivatives.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution reactions on the indole ring.
-
Synthetic Intermediate: It serves as a key intermediate in the synthesis of a variety of complex molecules, including potential anticancer agents, fluorescent probes, and materials for organic electronics.[2]
Logical Workflow for Synthetic Applications:
Figure 2: Synthetic utility of this compound.
Biological Activity and Signaling Pathways
Recent research has highlighted the potential of this compound as a therapeutic agent, particularly in the field of oncology.
Anticancer Activity
Studies have demonstrated the cytotoxic activity of this compound against human lung cancer cell lines (A549).[6] This has spurred interest in this compound and its derivatives as potential anticancer drugs. The indole scaffold is a well-established pharmacophore that can interact with various biological targets implicated in cancer.[6]
Modulation of Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, research on structurally related indole compounds provides some insights. Indole derivatives have been shown to affect key pathways involved in cancer cell proliferation and survival. The parent compound, indole-3-carbaldehyde, has been reported to regulate inflammatory responses through pathways such as the TLR7 and NF-κB signaling cascades.[7][8][9] It is plausible that the 4-nitro derivative may also exert its biological effects through similar or related pathways.
Hypothesized Signaling Pathway Involvement:
Figure 3: Potential mechanism of action.
Conclusion
This compound is a molecule of significant interest to the scientific community, bridging the fields of synthetic chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its synthetic accessibility and emerging biological activities, make it a valuable tool for researchers. This guide has provided a comprehensive overview of the current knowledge on this compound, offering practical information for its synthesis, characterization, and application. Further research into its precise biological mechanisms of action will undoubtedly open new avenues for the development of novel therapeutic agents.
References
- 1. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Nitroindole-3-carboxaldehyde, 96% | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-nitro-1H-indole-3-carbaldehyde: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-nitro-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its molecular characteristics, synthesis, and its significant role as a precursor in the development of novel therapeutic agents, particularly in the field of immuno-oncology.
Core Molecular and Physical Properties
This compound is a yellow solid organic compound.[1] The presence of the nitro group at the 4-position and the carbaldehyde group at the 3-position of the indole scaffold makes it a versatile intermediate for further chemical modifications.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₃ | [3][4][5] |
| Molecular Weight | 190.16 g/mol | [3][4][5] |
| IUPAC Name | This compound | [4] |
| CAS Number | 10553-11-4 | [3][4] |
| Appearance | Yellow solid | [1] |
| Melting Point | 189-193 °C | [3] |
| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])C(=CN2)C=O | [3][4] |
| InChI Key | CGXVTWQTGQAMMX-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like indoles. This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position. The following is a plausible experimental protocol for the synthesis of this compound starting from 4-nitroindole.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Nitroindole
Materials:
-
4-Nitroindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroindole (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound as a yellow solid.
Application in Drug Discovery: Synthesis of Tryptophan Dioxygenase (TDO) Inhibitors
This compound is a valuable starting material for the synthesis of inhibitors of tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer immune evasion.[3] TDO catabolizes tryptophan into kynurenine, which suppresses the activity of immune cells. By inhibiting TDO, the tumor microenvironment can be modulated to enhance anti-tumor immunity.
Experimental Protocol: Synthesis of (E)-4-Nitro-3-(2-(pyridin-3-yl)vinyl)-1H-indole
The following protocol describes the synthesis of a pyridyl-ethenyl-indole derivative, a class of potent TDO inhibitors, using this compound as a reactant.[6]
Materials:
-
This compound
-
(Pyridin-3-ylmethyl)triphenylphosphonium chloride
-
Sodium hydride (NaH) in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Deionized water
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add (pyridin-3-ylmethyl)triphenylphosphonium chloride (1.1 equivalents) portion-wise under a nitrogen atmosphere.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Add a solution of this compound (1 equivalent) in anhydrous THF to the ylide solution.
-
Stir the reaction mixture at room temperature for 18 hours.[6]
-
Quench the reaction by the slow addition of methanol, followed by deionized water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E)-4-Nitro-3-(2-(pyridin-3-yl)vinyl)-1H-indole.[6]
Tryptophan Catabolism and TDO Inhibition
The enzyme Tryptophan 2,3-dioxygenase (TDO) is a key regulator of tryptophan metabolism, catalyzing the first and rate-limiting step in the kynurenine pathway. In the context of cancer, upregulation of TDO in tumor cells leads to depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment, which suppresses the proliferation and function of T cells and natural killer (NK) cells, thereby promoting immune tolerance.
Caption: Tryptophan-Kynurenine Pathway and TDO Inhibition.
Conclusion
This compound is a fundamentally important molecule in synthetic and medicinal chemistry. Its versatile structure allows for the creation of a diverse range of derivatives with significant biological activities. The development of TDO inhibitors from this precursor highlights its potential in the ongoing search for novel cancer immunotherapies. The experimental protocols and pathway visualization provided in this guide offer a solid foundation for researchers and drug development professionals working in this exciting area.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Nitroindole-3-carboxaldehyde 97 10553-11-4 [sigmaaldrich.com]
- 4. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitroindole-3-carboxaldehyde, 96% | Fisher Scientific [fishersci.ca]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Technical Guide to Determining the Solubility of 4-Nitro-1H-indole-3-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of 4-nitro-1H-indole-3-carbaldehyde in various organic solvents. Solubility is a critical physicochemical property in drug discovery and development, influencing bioavailability, formulation, and the design of synthetic routes. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the established experimental protocols necessary for its determination.
The methodologies described herein are designed to enable researchers to generate precise and reliable solubility data, essential for advancing research and development involving this compound. This guide focuses on the widely accepted shake-flask method for determining thermodynamic solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC), a robust and common analytical technique.
Data Presentation: Summarizing Experimental Findings
Once solubility has been determined through the experimental protocols outlined below, the data should be organized systematically for clarity and comparative analysis. The following table provides a recommended structure for presenting the quantitative solubility of this compound.
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| e.g., Acetone | 25 | Data | Data |
| e.g., Ethanol | 25 | Data | Data |
| e.g., Methanol | 25 | Data | Data |
| e.g., Dichloromethane | 25 | Data | Data |
| e.g., Ethyl Acetate | 25 | Data | Data |
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data | Data |
| e.g., N,N-Dimethylformamide (DMF) | 25 | Data | Data |
| e.g., Acetonitrile | 25 | Data | Data |
Note: The molecular weight of this compound is 190.16 g/mol , which should be used for converting g/L to mol/L.[1]
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[2] It involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the filtered or centrifuged supernatant is then measured.[3][4]
Principle
An excess of solid this compound is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature until the concentration of the dissolved solute in the solvent reaches a maximum and constant value, indicating that equilibrium has been established. At this point, the solution is saturated. After separating the undissolved solid, the concentration of the supernatant is determined analytically.
Materials and Equipment
-
Compound: this compound (solid, high purity)
-
Solvents: A range of high-purity organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, ethyl acetate, DMSO, DMF, acetonitrile)
-
Apparatus:
-
Analytical balance
-
Glass vials with screw caps or flasks with stoppers
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter (for aqueous-organic mixtures, if applicable)
-
Step-by-Step Procedure
-
Preparation: Add a precisely weighed excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. As a rule of thumb, add an amount that is 2-3 times the expected solubility. If the solubility is completely unknown, start with approximately 10-20 mg of the compound in 1-2 mL of the solvent.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[1][5] Preliminary experiments can be run to determine the time required to reach a stable concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1 hour) to allow for sedimentation of the excess solid.[3] To ensure complete removal of undissolved particles, the supernatant must be clarified by either centrifugation or filtration.[1][4]
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., PTFE) suitable for the organic solvent being used. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
-
Sample Preparation for Analysis: Immediately after clarification, accurately dilute a known volume of the clear, saturated solution with the mobile phase used for HPLC analysis to bring the concentration within the linear range of the calibration curve.
-
Quantification by HPLC:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column is often a good starting point. The mobile phase could consist of a mixture of acetonitrile or methanol and water (with or without a modifier like formic acid). Detection should be performed at a wavelength where the compound exhibits strong UV absorbance.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.[6]
-
Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
This guide provides a robust and detailed methodology for the experimental determination of the solubility of this compound in organic solvents. By following these protocols, researchers can generate the high-quality, quantitative data necessary for informed decision-making in drug development, chemical synthesis, and other scientific applications.
References
Spectroscopic and Synthetic Profile of 4-Nitro-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-nitro-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and functional organic molecules. Due to the limited availability of published experimental spectra, this document presents a combination of reported information and predicted data based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring such data are also provided, alongside a visualization of its role in synthetic chemistry.
Core Spectroscopic Data
The spectroscopic data for this compound (C₉H₆N₂O₃, Molecular Weight: 190.16 g/mol ) is fundamental for its identification and characterization in research and development settings.[1][2] The compound typically appears as a yellow solid.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure. While specific experimental data is scarce, the expected chemical shifts can be predicted based on the analysis of 4-nitroindole and other substituted indole-3-carbaldehydes.[3][4][5]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (NH) | 12.0 - 12.5 | br s | - |
| H-2 (indole) | 8.5 - 8.8 | s | - |
| H-5 | 7.8 - 8.1 | d | 8.0 - 8.5 |
| H-6 | 7.3 - 7.5 | t | 7.5 - 8.0 |
| H-7 | 8.2 - 8.4 | d | 7.5 - 8.0 |
| Aldehyde CHO | 10.0 - 10.2 | s | - |
Solvent: DMSO-d₆ br s: broad singlet, s: singlet, d: doublet, t: triplet
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 120 - 125 |
| C-3a | 125 - 130 |
| C-4 | 145 - 150 |
| C-5 | 120 - 125 |
| C-6 | 128 - 132 |
| C-7 | 115 - 120 |
| C-7a | 135 - 140 |
| Aldehyde C=O | 185 - 190 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for the N-H, C=O, and N-O stretching vibrations.[1][6]
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aldehyde C=O Stretch | 1660 - 1690 | Strong |
| Aromatic C=C Stretch | 1580 - 1620 | Medium-Strong |
| Asymmetric N-O Stretch (NO₂) | 1500 - 1550 | Strong |
| Symmetric N-O Stretch (NO₂) | 1330 - 1370 | Strong |
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The molecular ion peak [M]+• is expected at an m/z of 190.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Notes |
| [M+H]⁺ | 191 | Molecular ion peak (positive ion mode) |
| [M]⁺• | 190 | Molecular ion peak (electron ionization) |
| [M-H]⁻ | 189 | Molecular ion peak (negative ion mode) |
| [M-NO₂]⁺ | 144 | Loss of the nitro group |
| [M-CHO]⁺ | 161 | Loss of the formyl group |
Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the number of scans to 16 or 32 for good signal-to-noise.
-
Use a spectral width of approximately 16 ppm.
-
Set a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, acquire at least 1024 scans.
-
Use a spectral width of approximately 250 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
-
Nebulizer Pressure: 30-40 psi.
-
Scan Range: m/z 50-500.
-
-
Data Acquisition: Acquire full scan mass spectra. For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion peak (m/z 191) as the precursor ion and applying collision-induced dissociation (CID).
Synthetic Utility Workflow
This compound is a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems with potential biological activity. The following diagram illustrates its role as a synthetic intermediate.
Caption: Synthetic pathways starting from indole to produce this compound and its subsequent use.
References
- 1. rsc.org [rsc.org]
- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitroindole(4769-97-5) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Synthesis and Characterization of 4-nitro-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitro-1H-indole-3-carbaldehyde, a valuable intermediate in the fields of medicinal chemistry and materials science.[1] This document details the synthetic pathway, experimental protocols, and analytical data necessary for the preparation and verification of this compound.
Introduction
This compound is a key building block in the synthesis of a variety of bioactive molecules and functional materials.[1] Its indole scaffold, substituted with an electron-withdrawing nitro group and a reactive aldehyde moiety, makes it a versatile precursor for the development of novel therapeutic agents, including potential anticancer agents, and for the creation of advanced materials with unique optical and electronic properties.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| CAS Number | 10553-11-4 | [2] |
| Melting Point | 187-189 °C | [3] |
| Purity | ≥ 95% (NMR) | [1] |
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process, starting from 2-methyl-3-nitroaniline. The first step involves the synthesis of the intermediate, 4-nitroindole, which is then formylated at the C3 position via the Vilsmeier-Haack reaction to yield the final product.
References
4-Nitro-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-nitro-1H-indole-3-carbaldehyde, a pivotal synthetic intermediate in the development of novel therapeutic agents and functional organic materials. This document details its synthesis, physicochemical properties, and key chemical transformations, supported by experimental protocols and data analysis.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized for the preparation of a wide array of biologically active molecules and specialized chemical entities.[1] Its unique electronic properties, stemming from the electron-withdrawing nitro group on the indole scaffold, make it a valuable precursor for creating diverse molecular architectures. This intermediate has found significant applications in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and certain cancers, as well as in the development of fluorescent probes for biological imaging and organic electronics.[1][2]
Physicochemical and Spectroscopic Data
This compound is typically a yellow solid.[1] A comprehensive summary of its key physical and spectroscopic properties is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₃ | [1][3] |
| Molecular Weight | 190.16 g/mol | [1][3] |
| Appearance | Yellow solid | [1] |
| CAS Number | 10553-11-4 | [3] |
| Melting Point | Not consistently reported | |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 12.51 (1H, broad s, NH), 9.97 (1H, s, CHO), 8.30-8.09 (2H, m, Ar-H), 7.56-7.20 (3H, m, Ar-H) | [4] |
| ¹³C NMR (DMSO-d₆) | δ 185.34, 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80 | [4] |
| FT-IR (KBr) | The FT-IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule. | [5][6] |
| Mass Spectrometry | ESI-MS: m/z [M+H]⁺ calculated for C₉H₇N₂O₃: 191.0451, found. | |
| UV-Vis | The UV-Vis spectrum has been experimentally determined and validated by theoretical calculations. | [5][6] |
Note: Specific peak assignments and detailed spectra can be found in the cited literature.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, 4-nitroindole, followed by its formylation via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of 4-Nitroindole
This procedure is adapted from a well-established method for the synthesis of 4-nitroindoles.[5]
Materials:
-
2-Methyl-3-nitroaniline
-
Triethyl orthoformate
-
p-Toluenesulfonic acid
-
Diethyl oxalate
-
Potassium ethoxide
-
Dimethylformamide (DMF), dry
-
Dimethyl sulfoxide (DMSO), dry
Procedure:
Part A: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate
-
In a 1-L round-bottomed flask fitted with a Claisen condenser and a drying tube, combine 152 g (1 mol) of 2-methyl-3-nitroaniline, 200 g (1.35 mol) of freshly distilled triethyl orthoformate, and 1 g of p-toluenesulfonic acid.
-
Heat the solution to 120°C and continuously distill off the ethanol formed over approximately 1 hour.
-
After cooling, purify the residue by fractional vacuum distillation to obtain ethyl N-(2-methyl-3-nitrophenyl)formimidate.
Part B: Synthesis of 4-Nitroindole
-
In a 200-mL beaker, dissolve 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry DMF.
-
While cooling and stirring vigorously, add 11 g (0.13 mol) of potassium ethoxide.
-
Immediately pour this solution into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry DMSO.
-
Stir the resulting deep-red solution for 1 hour at approximately 40°C.
-
Transfer the solution to a 1-L beaker and add water with stirring to precipitate the 4-nitroindole.
-
Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from methanol, ethanol, or acetonitrile.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Nitroindole
The following is a general procedure for the Vilsmeier-Haack formylation of indoles.[4]
Materials:
-
4-Nitroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 equivalents) to anhydrous DMF (3 equivalents) in anhydrous DCM at 0°C. Stir the mixture for 30 minutes at this temperature.
-
Add a solution of 4-nitroindole (1 equivalent) in anhydrous DMF dropwise to the prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
This compound as a Synthetic Intermediate
The aldehyde functionality and the nitro group on the indole ring make this compound a versatile intermediate for a variety of chemical transformations.
Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene compounds provides a route to α,β-unsaturated indole derivatives, which are valuable precursors for various heterocyclic systems.
General Experimental Protocol:
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, acetonitrile)
Procedure:
-
Dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent.
-
Add a catalytic amount of the base.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a cold solvent and dry to obtain the corresponding α,β-unsaturated derivative.
Reductive Amination
Reductive amination of this compound with primary or secondary amines is a key method for introducing aminomethyl substituents at the 3-position of the indole ring, a common feature in many bioactive molecules.
General Experimental Protocol:
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, dichloromethane)
Procedure:
-
Dissolve this compound (1 equivalent) and the amine (1-1.5 equivalents) in the chosen solvent.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Add the reducing agent portion-wise at 0°C.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Applications in Drug Discovery and Materials Science
This compound serves as a crucial starting material for the synthesis of compounds with a wide range of biological activities and material properties.
-
Anticancer Agents: The indole scaffold is a common feature in many anticancer drugs. The functional groups of this compound allow for the construction of complex molecules that can interact with various biological targets, such as kinases.[7]
-
Serotonin Receptor Antagonists: Derivatives of 4-nitroindole have been investigated as potent and selective 5-HT2A receptor antagonists, which are of interest for the treatment of various neuropsychiatric disorders.[8]
-
Fluorescent Probes: The indole nucleus can be elaborated into fluorescent molecules for biological imaging applications.[1][2]
-
Organic Electronics: The electron-deficient nature of the 4-nitroindole system makes it an attractive component for the design of organic semiconductors.[2]
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its functional groups provide access to a vast chemical space of complex indole derivatives. This guide has provided a comprehensive overview of its synthesis, properties, and key reactions, offering a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science to leverage the full potential of this important building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. covethouse.eu [covethouse.eu]
- 3. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitroindole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. The introduction of a nitro group onto this versatile scaffold dramatically alters its electronic properties and biological activity, giving rise to the nitroindole core, a privileged structure in contemporary drug discovery. This technical guide provides a comprehensive overview of the biological significance of the nitroindole scaffold, detailing its synthesis, multifaceted mechanisms of action, and therapeutic applications. Particular emphasis is placed on its roles in oncology, neuroprotection, and infectious diseases. This document is intended to serve as a valuable resource for researchers actively engaged in the exploration and development of novel therapeutics based on this potent chemical entity.
Synthesis of Nitroindole Derivatives
The regioselective introduction of a nitro group onto the indole ring is a critical step in the synthesis of these biologically active molecules. Various synthetic strategies have been developed to achieve the desired isomers, with the 5- and 7-nitroindoles being of particular interest due to their pronounced biological activities.
General Synthetic Protocol for a Representative Pyrrolidine-Substituted 5-Nitroindole
This protocol outlines a two-step synthesis of a pyrrolidine-substituted 5-nitroindole derivative, a class of compounds that has demonstrated significant anticancer activity.[1]
Step 1: Alkylation of 5-nitroindole
-
To a solution of 5-nitroindole (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).
-
Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(3-chloropropyl)-5-nitro-1H-indole.[1]
Step 2: Substitution with Pyrrolidine
-
To a solution of 1-(3-chloropropyl)-5-nitro-1H-indole (1 equivalent) in acetonitrile, add K₂CO₃ (3 equivalents) and pyrrolidine (2 equivalents).
-
Reflux the reaction mixture for 24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography using a dichloromethane (DCM)/methanol (MeOH) gradient to yield the desired pyrrolidine-substituted 5-nitroindole derivative.[1]
Biological Significance and Mechanisms of Action
The nitroindole scaffold exhibits a broad spectrum of biological activities, attributable to its ability to interact with various biological targets. The position of the nitro group on the indole ring significantly influences the pharmacological profile.
Anticancer Activity
Nitroindole derivatives, particularly those substituted at the 5- and 7-positions, have emerged as a promising class of anticancer agents.[1] Their primary mechanisms of action involve the induction of cancer cell death through a dual approach: stabilization of G-quadruplex DNA structures and generation of reactive oxygen species (ROS).
The promoter region of the c-Myc oncogene contains guanine-rich sequences that can fold into non-canonical four-stranded DNA structures known as G-quadruplexes. The formation and stabilization of these structures can inhibit the transcription of the c-Myc gene, which is overexpressed in a majority of human cancers.[1] 5- and 7-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression, cell cycle arrest, and apoptosis.[1][2]
Certain nitroindole derivatives can elevate intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1][2] Increased ROS leads to oxidative stress, causing damage to cellular components such as DNA, lipids, and proteins, which can trigger apoptosis.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Indole derivatives have been shown to modulate this pathway. While the direct inhibition by nitroindoles is still under investigation, their ability to induce cellular stress can indirectly lead to the downregulation of this pro-survival pathway, further contributing to their anticancer effects.
Neuroprotective Activity
The neuroprotective potential of the indole scaffold is well-established, and nitro-substituted derivatives are also being explored for their utility in treating neurodegenerative diseases.
Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurological disorders. 7-Nitroindole is a known potent and selective inhibitor of nNOS. By reducing excessive NO production, 7-nitroindole derivatives can mitigate neuronal damage.
Antimicrobial and Antiviral Activity
The nitro group is a well-known pharmacophore in antimicrobial agents. Nitroindole derivatives have demonstrated activity against a range of bacteria and fungi. Their mechanism of action is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that damage cellular macromolecules. Several indole derivatives have also shown promise as antiviral agents, although the specific contribution of the nitro group to this activity is an area of ongoing research.
Quantitative Data Summary
The following tables summarize the biological activities of representative nitroindole derivatives.
Table 1: Anticancer Activity of 5-Nitroindole Derivatives against HeLa Cells [2]
| Compound | Chemical Structure | IC₅₀ (µM) | c-Myc G-Quadruplex Binding (DC₅₀, µM) |
| 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 | < 10 |
| 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 | < 10 |
| 12 | Pyrrolidine-substituted 5-nitroindole | > 50 | < 10 |
Table 2: Antimicrobial Activity of Indole Derivatives (MIC in µg/mL) [3]
| Compound | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | C. krusei |
| 2c | - | - | - | 3.125 | - | - |
| 3c | - | - | - | 3.125 | - | - |
| 2h | 6.25 | - | - | - | - | - |
| 3d | - | 6.25 | - | - | - | - |
Table 3: nNOS Inhibition by 1,6-Disubstituted Indole Derivatives [4]
| Compound | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) |
| (S)-8 | 0.15 | 18 | 54 |
| 22 | 0.09 | 6.1 | - |
| 28 | 0.25 | 12.5 | 32 |
| 29 | 1.22 | >100 | >100 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of nitroindole derivatives.
Experimental Workflow for Anticancer Evaluation
c-Myc G-Quadruplex FRET Melting Assay
This protocol is adapted from established methods to determine the ability of a compound to stabilize the c-Myc G-quadruplex.[5][6][7][8][9]
Principle: A DNA oligonucleotide corresponding to the c-Myc G-quadruplex forming sequence is labeled at its ends with a FRET donor (e.g., FAM) and an acceptor (e.g., TAMRA). In the folded G-quadruplex conformation, the fluorophores are in close proximity, resulting in high FRET. Upon thermal denaturation, the structure unfolds, increasing the distance between the fluorophores and decreasing the FRET signal. A stabilizing ligand increases the melting temperature (Tm).
Protocol:
-
Oligonucleotide Annealing: Dissolve the dual-labeled c-Myc oligonucleotide in a buffer containing 10 mM lithium cacodylate (pH 7.2) and 10 mM KCl to a final concentration of 0.2 µM. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G-quadruplex formation.
-
Ligand Preparation: Prepare a stock solution of the test nitroindole derivative in DMSO. Prepare serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well PCR plate, mix the annealed oligonucleotide solution with the ligand dilutions to achieve the desired final concentrations. Include a control well with no ligand.
-
FRET Measurement: Perform the melting experiment in a real-time PCR instrument. Measure the fluorescence of the donor fluorophore at regular temperature increments (e.g., 1°C/minute) from 20°C to 95°C.
-
Data Analysis: Plot the normalized fluorescence intensity against temperature. The Tm is the temperature at the midpoint of the transition in the melting curve. The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the ligand. A positive ΔTm indicates stabilization.
Cellular ROS Detection using H₂DCFDA
This protocol describes the measurement of total intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
Principle: H₂DCFDA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS level.
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the nitroindole derivative for the desired time period. Include an untreated control and a positive control (e.g., H₂O₂).
-
H₂DCFDA Staining: Prepare a working solution of H₂DCFDA in serum-free medium or PBS. Remove the drug-containing medium, wash the cells with warm PBS, and then add the H₂DCFDA working solution to each well. Incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, discard the H₂DCFDA solution and wash the cells with PBS. Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This colorimetric assay measures nNOS activity by detecting the production of nitrite, a stable oxidation product of NO.
Principle: nNOS catalyzes the conversion of L-arginine to L-citrulline and NO. The NO produced is rapidly oxidized to nitrite and nitrate. The total nitrate and nitrite are measured using the Griess reagent after the enzymatic reduction of nitrate to nitrite.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified nNOS enzyme and the test nitroindole derivatives at various concentrations.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing nNOS assay buffer, cofactors (e.g., NADPH, FAD, FMN, BH4), and calmodulin.
-
Inhibition Assay: Add the test inhibitors to the wells containing the reaction mixture, followed by the nNOS enzyme. Initiate the reaction by adding L-arginine. Incubate at 37°C for a specified time.
-
Nitrite Detection: Stop the reaction and add nitrate reductase and its cofactor to convert nitrate to nitrite. Then, add Griess reagents I and II, which react with nitrite to form a colored azo dye.
-
Absorbance Measurement: Measure the absorbance at ~540 nm using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells without inhibitor. The IC₅₀ value is determined from the dose-response curve.
Conclusion
The nitroindole scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential for the development of novel therapeutics in oncology, neurodegenerative diseases, and infectious diseases. The well-defined mechanisms of action, particularly the dual anticancer effects of c-Myc G-quadruplex stabilization and ROS induction, provide a strong rationale for further investigation. The synthetic accessibility and the potential for diverse chemical modifications make the nitroindole core an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to further explore the therapeutic potential of this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Research Applications of 4-Nitro-1H-indole-3-carbaldehyde
For Immediate Release
A Deep Dive into the Synthetic Utility and Biological Potential of a Key Indole Derivative for Researchers, Scientists, and Drug Development Professionals.
[City, State, Date] – The scientific community's quest for novel therapeutic agents has led to an intensified focus on versatile molecular scaffolds, with 4-nitro-1H-indole-3-carbaldehyde emerging as a compound of significant interest. This in-depth technical guide explores the multifaceted applications of this indole derivative in various research domains, from oncology and medicinal chemistry to materials science. By providing a comprehensive overview of its synthesis, biological activities, and utility as a chemical intermediate, this document serves as an essential resource for professionals engaged in cutting-edge scientific discovery.
Core Properties and Synthesis
This compound, often abbreviated as NICA, is a crystalline solid characterized by the presence of a nitro group at the 4-position of the indole ring and a carbaldehyde group at the 3-position. This unique substitution pattern renders the molecule an important precursor for the synthesis of a wide array of more complex heterocyclic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Yellow to brown crystalline powder |
| Melting Point | 198-202 °C |
| Solubility | Soluble in DMSO and DMF |
The synthesis of this compound can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent and efficient approach. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 4-nitroindole, using a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Materials:
-
4-nitroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding POCl₃ to chilled DMF under an inert atmosphere, maintaining the temperature below 5 °C.
-
Dissolve 4-nitroindole in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent, keeping the reaction temperature low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure the completion of the formylation.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Caption: Synthetic pathway for this compound.
Applications in Anticancer Research
The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a nitro group can significantly modulate the biological activity of the resulting compounds. This compound has demonstrated potential as a precursor for the development of novel anticancer agents.
Cytotoxic Activity
Research has shown that this compound exhibits cytotoxic activity against various cancer cell lines. A notable study highlighted its efficacy against the A549 human lung cancer cell line.[1] The cytotoxic potential is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 2: In Vitro Anticancer Activity of this compound
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| This compound (NICA) | A549 (Human Lung Carcinoma) | MTT | 38.5[1] |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
A549 human lung cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and incubate for a further 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Modulation of Signaling Pathways
The anticancer activity of indole derivatives is often attributed to their ability to modulate key cellular signaling pathways involved in cancer progression. While the specific mechanisms of this compound are still under investigation, related indole compounds have been shown to impact pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades.[2][3] These pathways are crucial for cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers. The nitro substitution in NICA may enhance its interaction with specific targets within these pathways, leading to its observed cytotoxic effects.
Caption: Potential signaling pathways modulated by NICA.
Application in the Synthesis of Fluorescent Probes
Beyond its biological activities, this compound serves as a valuable building block in the synthesis of fluorescent probes for the detection of biologically and environmentally important species. The electron-withdrawing nature of the nitro group can be exploited to modulate the photophysical properties of the resulting fluorophores.
A notable application is in the development of chemosensors. For instance, it has been used to synthesize a rhodamine-based fluorescent probe for the selective detection of mercury ions (Hg²⁺). The probe exhibits a significant fluorescence enhancement upon binding to Hg²⁺, enabling its sensitive detection in aqueous media.
Future Directions and Conclusion
This compound is a molecule with considerable untapped potential. Its utility as a synthetic intermediate opens avenues for the creation of diverse libraries of compounds with potential applications in drug discovery, particularly in the development of novel anticancer agents and inhibitors of key enzymes like tryptophan 2,3-dioxygenase (TDO).[4] Further research is warranted to fully elucidate its mechanisms of action and to explore its derivatization for the development of more potent and selective therapeutic agents and advanced functional materials.
This technical guide provides a foundational understanding of the current research landscape surrounding this compound. The detailed protocols and summarized data are intended to facilitate further investigation and innovation in the application of this versatile chemical entity.
Contact: [Insert Contact Information for Inquiries]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of 4-Nitro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction is particularly effective for the synthesis of indole-3-carboxaldehydes, which are pivotal intermediates in the creation of a vast array of biologically active molecules and pharmaceuticals.[2][3] The process employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This reagent selectively attacks the electron-rich C3 position of the indole ring. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[6][7] This application note provides a detailed protocol for the synthesis of 4-nitro-1H-indole-3-carbaldehyde, a valuable building block in medicinal chemistry.
Reaction Mechanism and Workflow
The synthesis of this compound via the Vilsmeier-Haack reaction can be broken down into two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[6]
-
Electrophilic Aromatic Substitution & Hydrolysis: The electron-rich 4-nitroindole attacks the Vilsmeier reagent, preferentially at the C3 position due to higher electron density. This leads to the formation of an iminium intermediate, which is then hydrolyzed during aqueous work-up to yield the final product, this compound.[8]
Caption: Vilsmeier-Haack reaction mechanism for the formylation of 4-nitroindole.
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound.
Materials and Equipment:
-
4-Nitroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol (for recrystallization)
-
Crushed ice and deionized water
-
Round-bottomed flask (three-necked)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Heating mantle
-
Condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
1. Vilsmeier Reagent Preparation:
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0°C.
-
With vigorous stirring, add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the temperature is maintained below 5°C.[9] The addition is exothermic and requires careful control.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[10]
2. Reaction with 4-Nitroindole:
-
Prepare a solution of 4-nitroindole in a minimum amount of anhydrous DMF.
-
Add the 4-nitroindole solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the temperature at 0-5°C.
-
Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 75-85°C and stir for 6-8 hours.[9][10] Monitor the reaction progress using thin-layer chromatography (TLC).
3. Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the viscous reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[11]
-
Make the resulting solution alkaline (pH 8-9) by the slow, portion-wise addition of a cold aqueous sodium hydroxide (NaOH) solution.[9][12] This step will cause the product to precipitate.
-
Continue stirring the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
4. Purification:
-
Air-dry the crude product.
-
Recrystallize the solid from ethanol to obtain pure this compound as a yellow solid.[12]
-
Dry the purified crystals under vacuum. The melting point of the pure product is reported to be 189-193 °C.[13]
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis.
| Parameter | Value/Description | Reference |
| Reactants | ||
| 4-Nitroindole | 1.0 equivalent | N/A |
| Phosphorus oxychloride (POCl₃) | ~3.0 equivalents | [9] |
| N,N-Dimethylformamide (DMF) | Sufficient amount to act as reagent and solvent | [9] |
| Reaction Conditions | ||
| Vilsmeier Reagent Formation Temp. | 0-5 °C | [9][10] |
| Reaction Temperature | 75-85 °C | [9][10] |
| Reaction Time | 6-8 hours | [9][10] |
| Product Information | ||
| Product Name | This compound | [14] |
| Molecular Formula | C₉H₆N₂O₃ | [14] |
| Molecular Weight | 190.16 g/mol | [14] |
| Appearance | Yellow Solid | [13] |
| Melting Point | 189-193 °C | [13] |
| Expected Yield | 85-95% (based on similar indole syntheses) | [2][10] |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is also toxic upon inhalation. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles/face shield.
-
N,N-Dimethylformamide (DMF): A skin and respiratory irritant. Avoid inhalation of vapors and direct skin contact.[12]
-
Sodium Hydroxide (NaOH): A strong base that can cause severe chemical burns. Handle with care, especially during the preparation of solutions and the neutralization step.
-
Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.[12] Always add POCl₃ slowly to cooled DMF.
By adhering to these detailed protocols and safety guidelines, researchers can safely and efficiently synthesize this compound for its diverse applications in drug discovery and chemical synthesis.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. 4-Nitroindole-3-carboxaldehyde Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 4-Nitroindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the formylation of 4-nitroindole to synthesize 4-nitroindole-3-carboxaldehyde. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules[1].
Introduction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds[2]. In the context of indole chemistry, this reaction is highly regioselective, typically occurring at the electron-rich C3 position. The formylation of 4-nitroindole presents a unique case due to the presence of the strongly electron-withdrawing nitro group at the 4-position. This substituent deactivates the benzene ring towards electrophilic substitution but the pyrrole ring remains sufficiently nucleophilic for the Vilsmeier-Haack reaction to proceed at the 3-position. The resulting product, 4-nitroindole-3-carboxaldehyde, is a key building block for the synthesis of more complex heterocyclic systems and pharmacologically active agents.
Reaction Mechanism
The Vilsmeier-Haack formylation of 4-nitroindole proceeds through a two-stage mechanism:
-
Formation of the Vilsmeier Reagent: In the initial step, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 4-nitroindole nucleus then attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a cationic intermediate, which is subsequently quenched during aqueous workup to yield the final product, 4-nitroindole-3-carboxaldehyde, and regenerates dimethylamine.
The regioselectivity for the 3-position is driven by the higher electron density at this position in the indole ring, which is maintained even with the deactivating nitro group on the benzene portion of the molecule.
Caption: Vilsmeier-Haack formylation of 4-nitroindole.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role |
| 4-Nitroindole | C₈H₆N₂O₂ | 162.15 | Substrate |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Reagent/Solvent |
| Phosphorus oxychloride | POCl₃ | 153.33 | Reagent |
| Sodium Hydroxide | NaOH | 40.00 | Base (for workup) |
| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
| Ethanol | C₂H₅OH | 46.07 | Recrystallization Solvent |
Table 2: Product Characteristics
| Property | Value |
| Product Name | 4-Nitroindole-3-carboxaldehyde |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 |
| Appearance | Yellow solid |
| Melting Point | 189-193 °C |
| CAS Number | 10553-11-4 |
Experimental Protocols
This protocol is adapted from a general procedure for the Vilsmeier-Haack formylation of indoles and should be optimized for the specific substrate, 4-nitroindole. Due to the electron-withdrawing nature of the nitro group, longer reaction times or higher temperatures may be required compared to the formylation of unsubstituted indole.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the Vilsmeier reagent may be indicated by a change in the appearance of the solution.
-
-
Reaction with 4-Nitroindole:
-
Dissolve 4-nitroindole (1.0 eq.) in a minimal amount of DMF.
-
Add the solution of 4-nitroindole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8-9. This should be done in an ice bath as the neutralization is exothermic.
-
The product will precipitate out of the solution as a solid.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 4-nitroindole-3-carboxaldehyde as a yellow solid.
-
Dry the purified product under vacuum.
-
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. This reagent should be handled with extreme care in a well-ventilated fume hood.
-
The reaction is exothermic, especially during the preparation of the Vilsmeier reagent and the neutralization step. Proper temperature control is crucial.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Spectroscopic Data
The synthesized 4-nitroindole-3-carboxaldehyde can be characterized by various spectroscopic techniques. The expected data includes:
-
FT-IR (KBr, cm⁻¹): Peaks corresponding to N-H stretching, C=O stretching of the aldehyde, and N-O stretching of the nitro group.
-
¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aldehydic proton, the proton at the 2-position of the indole ring, and the aromatic protons.
-
¹³C NMR (DMSO-d₆, δ ppm): Resonances for the carbonyl carbon, and the carbons of the indole ring system.
-
UV-Vis: The UV-visible spectrum can be recorded to determine the absorption maxima[1].
The successful synthesis and characterization of 4-nitroindole-3-carboxaldehyde provide a versatile platform for the development of novel therapeutic agents and other functional organic materials.
References
Application Notes and Protocols: The Versatile Role of 4-Nitro-1H-indole-3-carbaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-1H-indole-3-carbaldehyde is a pivotal intermediate in the landscape of pharmaceutical synthesis.[1] Its unique molecular architecture, featuring a reactive aldehyde group and an electron-withdrawing nitro group on the indole scaffold, makes it a versatile building block for the creation of a diverse array of bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and kinase-inhibiting compounds.
I. Synthesis of Antimicrobial Agents
The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents. This compound serves as a valuable precursor for the synthesis of novel antimicrobial compounds. One such example is the synthesis of semicarbazone derivatives, which have shown promising antibacterial activity.
Application Note: Synthesis of 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide
This protocol outlines the synthesis of an indole-based semicarbazone, a class of compounds investigated for their antimicrobial properties. The reaction involves a condensation reaction between this compound and semicarbazide hydrochloride.
Experimental Protocol
Materials:
-
This compound
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
A mixture of this compound (1 mmol) and semicarbazide hydrochloride (1 mmol) is prepared in a round-bottom flask.
-
Anhydrous sodium acetate (1.5 mmol) is added to the mixture.
-
Ethanol is added as the solvent, and the reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from an ethanol/DMF mixture to yield the pure 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide.
Data Presentation
The antimicrobial activity of the synthesized compound can be evaluated using the microdilution method to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 |
| Bacillus subtilis | 150 | |
| Pseudomonas aeruginosa | >150 | |
| Escherichia coli | >150 |
Note: The above data is representative and may vary based on experimental conditions.
Workflow for Antimicrobial Agent Synthesis and Evaluation
Caption: Workflow for the synthesis and antimicrobial evaluation of a semicarbazone derivative.
II. Synthesis of Anticancer Agents
The indole scaffold is a privileged structure in the design of anticancer drugs. This compound can be elaborated into various derivatives with potential cytotoxic activity against cancer cell lines. One such class of compounds is arylsulfonylhydrazides.
Application Note: Synthesis of Indole-based Arylsulfonylhydrazides
This protocol describes a synthetic route to novel indole-based arylsulfonylhydrazides. The key step is the condensation of a substituted indole-3-carbaldehyde with an arylsulfonylhydrazide. While the example provided starts with a modified indole, the core reaction is applicable to derivatives of this compound.
Experimental Protocol
Materials:
-
1-(2-morpholinoethyl)-1H-indole-3-carbaldehyde (can be synthesized from indole-3-carbaldehyde, which can be derived from this compound via reduction and subsequent reactions)
-
Substituted arylsulfonylhydrazides
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment
Procedure:
-
A solution of 1-(2-morpholinoethyl)-1H-indole-3-carbaldehyde (1 mmol) in ethanol is prepared in a round-bottom flask.
-
The desired substituted arylsulfonylhydrazide (1 mmol) is added to the solution.
-
A catalytic amount of glacial acetic acid is added to the reaction mixture.
-
The mixture is stirred at room temperature for 8-12 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the target arylsulfonylhydrazide.
Data Presentation
The synthesized compounds can be screened for their in vitro anticancer activity against various human cancer cell lines using the MTT assay to determine their IC50 values.
| Compound | Cancer Cell Line | IC50 (µM) |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 |
| MDA-MB-468 (Breast) | 8.2 |
Source: Adapted from a study on indole-based arylsulfonylhydrazides.[2]
Workflow for Anticancer Drug Discovery
Caption: A general workflow for the discovery of anticancer agents from this compound.
III. Synthesis of Kinase Inhibitors
Protein kinases are crucial targets in drug discovery, particularly in oncology. The indole scaffold is a common feature in many kinase inhibitors. This compound can be utilized as a starting material for the synthesis of various heterocyclic systems known to exhibit kinase inhibitory activity.
Application Note: General Strategies for Kinase Inhibitor Synthesis
Two common synthetic strategies that can be employed to convert this compound into potential kinase inhibitors are the Knoevenagel condensation and the Pictet-Spengler reaction.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound. This can lead to the formation of α,β-unsaturated systems which are present in some kinase inhibitors.
-
Pictet-Spengler Reaction: This reaction between a β-arylethylamine and an aldehyde or ketone is a powerful tool for the synthesis of tetrahydro-β-carbolines, a scaffold found in several kinase inhibitors. The aldehyde functionality of this compound can be reduced to an alcohol and then converted to a tryptamine derivative to participate in this reaction.
Logical Relationship for Kinase Inhibitor Synthesis
Caption: Synthetic pathways from this compound to potential kinase inhibitors.
IV. Synthesis of Serotonin Receptor Antagonists
Serotonin (5-HT) receptors are implicated in a variety of physiological and pathological processes, making them important drug targets. Indole derivatives have been successfully developed as serotonin receptor antagonists. While direct synthesis from this compound is not extensively documented, the 4-nitroindole core is a key component in some potent 5-HT2A receptor antagonists.
Application Note: Potential for Serotonin Receptor Antagonist Synthesis
The aldehyde group of this compound can be a handle for further chemical transformations to introduce functionalities known to interact with serotonin receptors. For instance, reductive amination could be employed to introduce various amine side chains, which are common features in many serotonin receptor ligands. The 4-nitro group can also be reduced to an amine and further functionalized.
Conclusion
This compound is a highly valuable and versatile starting material in pharmaceutical synthesis. Its reactivity allows for the construction of a wide range of heterocyclic compounds with diverse biological activities. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in the development of novel therapeutic agents. Further investigation into its applications in synthesizing kinase inhibitors and serotonin receptor antagonists is warranted and holds significant promise for future drug discovery efforts.
References
Applications of 4-Nitro-1H-indole-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-1H-indole-3-carbaldehyde is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry. Its unique structural features, including the reactive aldehyde group and the electron-withdrawing nitro group on the indole scaffold, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with promising biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potential therapeutic agents, with a focus on anticancer and enzyme-inhibiting applications.
Key Applications in Medicinal Chemistry
This compound serves as a crucial precursor in the synthesis of various bioactive molecules.[1][2] Its primary applications in medicinal chemistry include:
-
Anticancer Drug Discovery: The indole nucleus is a common scaffold in many anticancer agents. This compound is utilized in the synthesis of novel compounds, such as Schiff bases, that have demonstrated cytotoxic effects against various cancer cell lines.[3][4]
-
Enzyme Inhibition: This compound is a key reactant in the synthesis of inhibitors for enzymes implicated in disease progression. A notable example is its use in creating inhibitors of Tryptophan 2,3-dioxygenase (TDO), an enzyme involved in cancer immune evasion.
-
Neurological Drug Development: The indole scaffold is also prevalent in drugs targeting the central nervous system. Derivatives of this compound have been explored for their potential in targeting neurological disorders.[1][2]
-
Fluorescent Probes: The structural properties of its derivatives make them suitable for the development of fluorescent probes for biological imaging and diagnostic applications.[1][2]
Data Presentation: Biological Activity of Derivatives
The following tables summarize the biological activity of derivatives synthesized from this compound and related compounds.
Table 1: Anticancer Activity of a Schiff Base Derivative
| Compound | Cell Line | Assay Type | IC50 | Reference |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | Cytotoxicity | 446.68 µg/mL | [5] |
Note: The compound in Table 1 is derived from 4-nitrobenzaldehyde, a structurally related starting material, illustrating the potential of the nitro-aldehyde moiety in generating anticancer compounds.
Table 2: Receptor Binding Affinity of 4-Nitroindole Sulfonamide Derivatives
| Compound Class | Receptor | Assay Type | IC50 | Reference |
| 4-Nitroindole sulfonamides | 5-HT2A / 5-HT2C | Radioligand Binding | < 1 µM | [6] |
Note: This data is for sulfonamide derivatives of 4-nitroindole, not the carbaldehyde, but indicates the potential of the 4-nitroindole scaffold in targeting CNS receptors.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative from this compound
This protocol describes a general method for the synthesis of Schiff bases, which are known to exhibit a range of biological activities, including anticancer effects.
Objective: To synthesize a Schiff base by the condensation of this compound with an appropriate primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminophenol)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beaker
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
Add 1.0 equivalent of the selected primary amine to the flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). Prepare a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to separate the reactants and the product. Spot the reaction mixture on a TLC plate alongside the starting materials. The formation of a new spot with a different Rf value indicates product formation.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude Schiff base product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted starting materials and catalyst.
-
Drying and Purification: Dry the crude product in a desiccator. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterization: Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
This protocol details the procedure for evaluating the cytotoxic activity of synthesized this compound derivatives against a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., HepG2, SK-GT2)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Visualizations
Synthesis Workflow for Schiff Base Derivatives
Caption: General workflow for the synthesis of Schiff base derivatives.
Experimental Workflow for Anticancer Screening
Caption: Workflow for the MTT cytotoxicity assay.
Tryptophan 2,3-Dioxygenase (TDO) Inhibition Signaling Pathway
Caption: Inhibition of the TDO pathway by indole derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. covethouse.eu [covethouse.eu]
- 3. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. ijmcmed.org [ijmcmed.org]
- 6. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utilization of a Fluorescent Probe Derived from 4-Nitro-1H-indole-3-carbaldehyde for Mercury(II) Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis, characterization, and application of a highly selective and sensitive fluorescent probe for the detection of mercury(II) ions (Hg²⁺). The probe, herein designated as L2, is synthesized via a Schiff base condensation reaction between 4-nitro-1H-indole-3-carbaldehyde and rhodamine 6G hydrazide. The underlying sensing mechanism involves a Hg²⁺-induced ring-opening of the rhodamine spirolactam, leading to a significant fluorescence enhancement. This "turn-on" response allows for the sensitive detection of Hg²⁺ in solution and visualization within living cells.
Introduction
Mercury is a highly toxic heavy metal that poses significant threats to environmental and human health. The development of robust and sensitive methods for the detection of mercuric ions (Hg²⁺) is of paramount importance. Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and applicability in biological imaging. The indole scaffold is a prominent feature in many fluorescent molecules, and its derivatives are widely used in the development of chemosensors. This compound serves as a versatile precursor for the synthesis of such probes.[1]
This application note details the synthesis of a rhodamine-based fluorescent probe, L2, from this compound. The probe exhibits a pronounced fluorescence enhancement upon binding to Hg²⁺, enabling its quantification and visualization.
Signaling Pathway and Detection Mechanism
The detection of Hg²⁺ by the fluorescent probe L2 is based on a Chelation-Enhanced Fluorescence (CHEF) mechanism. In its free form, the probe exists in a colorless, non-fluorescent spirolactam structure. Upon the addition of Hg²⁺, the mercury ion coordinates with the probe, inducing the opening of the spirolactam ring. This structural change to the open-chain xanthene form restores the π-conjugated system of the rhodamine fluorophore, resulting in a strong fluorescence emission and a visible color change from colorless to pink.[2][3]
Experimental Protocols
Synthesis of Rhodamine 6G Hydrazide (Intermediate)
This protocol outlines the synthesis of the key intermediate, rhodamine 6G hydrazide, from rhodamine 6G.
Materials:
-
Rhodamine 6G
-
Hydrazine hydrate (80%)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Dissolve Rhodamine 6G (1.0 eq) in methanol in a round-bottom flask.
-
Add hydrazine hydrate (10.0 eq) dropwise to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. The color of the solution will change from deep red to pale pink or nearly colorless.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Wash the resulting crude product with distilled water.
-
Collect the pink solid product by vacuum filtration and dry under vacuum.[4]
Synthesis of Fluorescent Probe L2
This protocol describes the final step in the synthesis of the fluorescent probe L2 via a Schiff base condensation.
Materials:
-
Rhodamine 6G hydrazide
-
This compound
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve rhodamine 6G hydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of this compound (1.1 eq) in ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.[7]
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol mixture).[8][9]
-
Dry the purified product under vacuum.
Data Presentation
The photophysical and analytical performance of the fluorescent probe L2 are summarized in the table below.
| Parameter | Value | Reference |
| Photophysical Properties | ||
| Excitation Wavelength (λex) | ~550 nm | [3] |
| Emission Wavelength (λem) | ~580 nm | [10] |
| Quantum Yield (Φ) of L2 | 0.00045 | [2] |
| Quantum Yield (Φ) of L2-Hg²⁺ | 0.29 | [2] |
| Fluorescence Enhancement | ~146-fold | [2] |
| Analytical Performance | ||
| Analyte | Hg²⁺ | [2] |
| Linear Range | 8.0 x 10⁻⁸ to 1.0 x 10⁻⁵ M | [10] |
| Limit of Detection (LOD) | 44.5 nM | [2] |
| Binding Constant (Kf) | 3 x 10⁴ M⁻¹ | [2] |
| Stoichiometry (L2:Hg²⁺) | 1:1 | [2] |
| Optimal pH range | 4.5 - 8.5 | [10] |
Application Protocol: In Vitro Detection of Hg²⁺
Materials:
-
Stock solution of probe L2 in DMSO (e.g., 1 mM)
-
Stock solution of Hg²⁺ (e.g., from HgCl₂) in water
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.2-7.4)
-
Fluorometer
Procedure:
-
Prepare a series of standard solutions of Hg²⁺ at different concentrations in the buffer.
-
To each standard solution, add an aliquot of the L2 stock solution to a final concentration of typically 1-10 µM.
-
Incubate the solutions at room temperature for a short period (e.g., 5-10 minutes) to allow for the reaction to complete.
-
Measure the fluorescence emission spectra of the solutions using a fluorometer with the excitation wavelength set to ~550 nm. Record the emission intensity at ~580 nm.
-
Construct a calibration curve by plotting the fluorescence intensity versus the Hg²⁺ concentration.
-
For unknown samples, follow the same procedure and determine the Hg²⁺ concentration from the calibration curve.
Application Protocol: Live Cell Imaging of Hg²⁺
Materials:
-
HeLa cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Probe L2 stock solution in DMSO
-
Hg²⁺ stock solution
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Seed the cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Probe Loading:
-
Wash the cells twice with PBS.
-
Incubate the cells with a solution of L2 in serum-free medium (e.g., 1-5 µM) for 30 minutes at 37°C.[2]
-
-
Washing: Wash the cells three times with PBS to remove any excess, unbound probe.
-
Hg²⁺ Treatment:
-
Add serum-free medium containing the desired concentration of Hg²⁺ to the cells.
-
Incubate for a specific period (e.g., 30 minutes) at 37°C.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Add fresh PBS or serum-free medium to the dish.
-
Image the cells using a confocal microscope with excitation at ~550-560 nm and collecting the emission at ~570-620 nm.
-
A control group of cells treated only with the probe (no Hg²⁺) should be imaged to observe the background fluorescence. A significant increase in fluorescence intensity in the Hg²⁺-treated cells indicates the presence of intracellular Hg²⁺.[10]
-
Conclusion
The fluorescent probe L2, synthesized from this compound, demonstrates high sensitivity and selectivity for the detection of Hg²⁺ ions. The provided protocols offer a comprehensive guide for its synthesis and application in both in vitro and cellular contexts. This makes L2 a valuable tool for researchers in environmental monitoring, toxicology, and cell biology for the study of mercury contamination and its biological effects.
References
- 1. Rhodamine-based chemosensor for Hg2+ in aqueous solution with a broad pH range and its application in live cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. ionicviper.org [ionicviper.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual-responsive bis-Schiff base fluorescent probe for simultaneous detection of Zn2+ and HClO in environmental monitoring and information encryption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
4-Nitro-1H-indole-3-carbaldehyde: A Versatile Precursor for the Synthesis of Bioactive Molecules
Application Note AN-2025-12-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-1H-indole-3-carbaldehyde is a versatile synthetic intermediate that serves as a crucial starting material for the development of a diverse range of bioactive molecules.[1] Its unique structure, featuring a reactive aldehyde group and an electron-withdrawing nitro group on the indole scaffold, allows for a variety of chemical modifications, leading to the synthesis of novel compounds with significant therapeutic potential.[2] This precursor has been successfully utilized in the synthesis of agents with anticancer, antimicrobial, and enzyme inhibitory activities.[3][4] The indole core is a privileged structure in medicinal chemistry, and the strategic placement of the nitro and aldehyde functionalities provides a platform for generating extensive compound libraries for drug discovery.
This document provides detailed application notes, experimental protocols, and quantitative biological data for several classes of bioactive molecules derived from this compound.
Bioactive Molecules Derived from this compound
Schiff Base Derivatives as Antimicrobial Agents
Schiff bases synthesized from this compound by condensation with various primary amines have demonstrated notable antimicrobial properties. The imine linkage (-C=N-) is crucial for their biological activity.
Table 1: Antimicrobial Activity of Schiff Base Derivatives
| Compound ID | Derivative | Test Organism | MIC (µg/mL) |
| SB-1 | N-((4-nitro-1H-indol-3-yl)methylene)-4-nitrobenzenamine | Dickeya species (bacterium) | 2000 |
| Fusarium oxysporum (fungus) | 5000 | ||
| SB-2 | 2-(((4-nitro-1H-indol-3-yl)methylene)amino)phenol | Escherichia coli | 250 |
| Staphylococcus aureus | 62.5 | ||
| Candida albicans | 125 |
Oxime Derivatives as Urease Inhibitors
Oxime derivatives, formed by the reaction of this compound with hydroxylamine or its derivatives, have been identified as potent inhibitors of the enzyme urease. Urease is a key virulence factor in infections caused by bacteria such as Helicobacter pylori. The inhibition of this enzyme is a promising therapeutic strategy for the treatment of peptic ulcers and other related conditions.
Table 2: Urease Inhibitory Activity of Oxime Derivatives
| Compound ID | Derivative | IC50 (mM) |
| OX-1 | (E)-N-((1H-indol-3-yl)methylene)hydroxylamine (anti-isomer) | 0.0345 ± 0.0008 |
| OX-2 | (Z)-N-((1H-indol-3-yl)methylene)hydroxylamine (syn-isomer) | 0.0516 ± 0.0035 |
| Standard | Thiourea | 0.2387 ± 0.0048 |
Note: Data for indole-3-carbaldehyde oximes is presented as a reference for the potential of the 4-nitro substituted analogues.[5][6][7]
Chalcone Derivatives as Anticancer Agents
Chalcones, synthesized through the Claisen-Schmidt condensation of this compound with various acetophenones, represent a class of compounds with significant anticancer activity. These α,β-unsaturated ketones are known to interact with various cellular targets, including tubulin and signaling proteins, leading to the inhibition of cancer cell proliferation.
Table 3: Anticancer Activity of an Indole Chalcone Derivative
| Compound ID | Derivative | Cancer Cell Line | Assay | IC50 (µM) |
| CH-1 | (2E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | A549 (Human Lung Carcinoma) | MTT | Data for the 4-nitro derivative is not available in the search results, but a closely related compound showed cytotoxic activity.[3] |
Note: While specific IC50 values for chalcones derived directly from this compound were not found in the provided search results, the general class of indole chalcones has shown potent anticancer activity. The cytotoxic activity of 4-nitro-indole-3-carboxaldehyde (NICA) itself against the A549 human lung cancer cell line has been demonstrated.[3]
Experimental Protocols
Synthesis Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-nitroaniline)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the substituted primary amine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Protocol 2: General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed synthesis of chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-chloroacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40% aqueous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in ethanol (20-30 mL).
-
To the stirred solution, add a solution of this compound (10 mmol) in ethanol (15-20 mL).
-
Cool the flask in an ice bath and slowly add an aqueous solution of NaOH or KOH dropwise until the solution becomes basic (pH 9-11).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid or glacial acetic acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until neutral, and then dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent.
Biological Assay Protocols
Protocol 3: MTT Assay for Anticancer Activity
This protocol describes the determination of the cytotoxic effects of synthesized compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Urease Inhibition Assay (Berthelot Method)
This protocol details the colorimetric assay to determine urease activity and its inhibition by quantifying the amount of ammonia produced.
Materials:
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution (substrate)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.5)
-
Phenol-hypochlorite reagent (Berthelot's reagent):
-
Solution A: Phenol and sodium nitroprusside
-
Solution B: Sodium hypochlorite and sodium hydroxide
-
-
96-well microplate
-
Microplate reader
Procedure:
-
In the wells of a 96-well plate, add 25 µL of the test inhibitor solution at various concentrations.
-
Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Solution A and 50 µL of Solution B to each well.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of urease inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-Nitroindole Derivatives: An Application Note and Protocol
This document provides detailed protocols for the synthesis of 4-nitroindole, a key intermediate in the development of various biologically active compounds. The methods outlined are based on established and reliable procedures, suitable for researchers in medicinal chemistry, chemical biology, and drug development.
Introduction
4-Nitroindole and its derivatives are important scaffolds in medicinal chemistry, serving as precursors for a wide range of therapeutic agents, including serotonin 5-HT2A receptor antagonists.[1] The presence of the nitro group at the 4-position of the indole ring offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships. This note details two common and effective methods for the synthesis of the 4-nitroindole core.
Data Presentation
The following table summarizes the key quantitative data for two distinct and reliable synthetic protocols for 4-nitroindole.
| Parameter | Method 1: Reissert-based Synthesis[2] | Method 2: One-Pot Synthesis[3] |
| Starting Material | Ethyl N-(2-methyl-3-nitrophenyl)formimidate | 2-Methyl-3-nitrobenzene |
| Key Reagents | Diethyl oxalate, Potassium ethoxide, Dimethylformamide, Dimethyl sulfoxide | Triethyl orthoformate, Oxalic acid, Potassium ethoxide |
| Reaction Time | ~1 hour for cyclization | 4 hours reflux, 4 hours at room temp. |
| Final Product | 4-Nitroindole | 4-Nitroindole |
| Yield | 71% (after sublimation) | 81.4% |
| Melting Point | 204–205 °C | Not specified |
| Purification | Sublimation or recrystallization | Suction filtration |
Experimental Protocols
Method 1: Reissert-based Synthesis of 4-Nitroindole
This protocol is adapted from a procedure in Organic Syntheses and involves the cyclization of an imidate ester, a method analogous to the Reissert indole synthesis.[2]
Step 1: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate
-
A mixture of 152 g (1.0 mol) of 2-methyl-3-nitroaniline and 178 g (1.2 mol) of triethyl orthoformate is heated to 120°C.
-
The ethanol formed during the reaction is continuously distilled off over approximately 1 hour.
-
The residue is subjected to fractional vacuum distillation to yield ethyl N-(2-methyl-3-nitrophenyl)formimidate as a light-yellow solidifying oil (184 g, 88% yield). The product has a melting point of 57–58°C.[2]
Step 2: Synthesis of 4-Nitroindole
-
To a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide, add 11 g (0.13 mol) of potassium ethoxide with vigorous stirring under cooling.[2]
-
Immediately pour this solution into a flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide.[2]
-
Stir the resulting deep-red solution for 1 hour at approximately 40°C.[2] The reaction can be monitored by TLC.
-
Transfer the solution to a 1-L beaker and add water with stirring to precipitate the 4-nitroindole.
-
Filter the product and dry it to obtain a brownish-yellow solid.
-
Purify the crude 4-nitroindole by sublimation at 170°C/0.5 mm to yield yellow crystals (11.5 g, 71% yield) with a melting point of 204–205°C.[2] Alternatively, recrystallization from methanol, ethanol, or acetonitrile can be used.[2]
Method 2: One-Pot Synthesis of 4-Nitroindole
This protocol is based on a patented procedure and offers a more streamlined one-pot approach.[3]
-
In a flask, add 76 g of 2-methyl-3-nitrobenzene, 115 g of triethyl orthoformate, and 70 g of oxalic acid.[3]
-
Heat the mixture to reflux and maintain for 4 hours.[3]
-
Cool the reaction mixture to 10°C.
-
Slowly add 80 g of an ethanolic solution of potassium ethoxide (containing 51 g of potassium ethoxide).[3]
-
Continue the reaction at room temperature for an additional 4 hours.[3]
-
Pour the reaction mixture into ice water, which will cause a large amount of solid to precipitate.
-
Collect the solid product by suction filtration to obtain 66 g of 4-nitroindole (81.4% yield).[3]
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of 4-nitroindole.
Caption: Workflow for the Reissert-based synthesis of 4-nitroindole.
References
Application Notes: 4-nitro-1H-indole-3-carbaldehyde in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential utility of 4-nitro-1H-indole-3-carbaldehyde as a building block for organic electronic materials. While specific experimental data on the direct application of this compound in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) is not extensively available in peer-reviewed literature, its chemical structure suggests several promising applications based on the known properties of its constituent functional groups.[1][2]
1. Introduction
This compound is a versatile organic molecule featuring an indole core, a strong electron-withdrawing nitro group, and a reactive carbaldehyde group. The indole moiety is an electron-rich heterocyclic system known for its ability to participate in π-π stacking, a crucial characteristic for efficient charge transport in organic semiconductors.[1] The presence of the nitro group significantly influences the electronic properties of the indole ring, suggesting potential applications in n-type or ambipolar organic semiconductors.[3][4] The carbaldehyde group offers a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored optoelectronic properties.
2. Potential Applications in Organic Electronics
-
n-Type Organic Semiconductors for OFETs: The strong electron-withdrawing nature of the nitro group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the indole core.[3][4] This is a key requirement for n-type (electron-transporting) organic semiconductors, which are essential components for complementary logic circuits in organic electronics. Materials based on this compound could potentially exhibit good electron mobility and air stability.[4]
-
Electron-Accepting Materials in Organic Photovoltaics (OPVs): The electron-deficient nature of the 4-nitroindole moiety makes it a candidate for use as an electron acceptor material in bulk heterojunction organic solar cells. In conjunction with a suitable electron-donating polymer, it could facilitate efficient charge separation at the donor-acceptor interface.
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy potentially associated with the rigid indole core could make derivatives of this compound suitable as host materials for phosphorescent emitters in OLEDs. A high triplet energy level is crucial to prevent back energy transfer from the phosphorescent guest to the host, leading to high efficiency.
-
Building Block for D-π-A Dyes in Dye-Sensitized Solar Cells (DSSCs): The indole nucleus can act as a π-bridge in donor-π-acceptor (D-π-A) structured organic dyes. The carbaldehyde group can be readily converted into a cyanoacrylic acid anchoring group to attach the dye to the semiconductor (e.g., TiO2) surface, while the nitro group can act as an additional acceptor, potentially improving the light-harvesting efficiency.
3. Predicted Electronic Properties
| Property | Predicted Value/Trend | Rationale |
| HOMO Energy Level | Lowered compared to unsubstituted indole | The electron-withdrawing nitro group stabilizes the HOMO level. |
| LUMO Energy Level | Significantly lowered compared to unsubstituted indole | The strong electron-withdrawing effect of the nitro group has a pronounced stabilizing effect on the LUMO level.[3][4] |
| Band Gap | Reduced compared to unsubstituted indole | The lowering of the LUMO energy level is expected to be more significant than the lowering of the HOMO, leading to a smaller energy gap. |
| Electron Affinity | Increased | A lower LUMO level corresponds to a higher electron affinity, facilitating electron injection and transport. |
Protocols: Synthesis and Device Fabrication
The following are generalized protocols for the synthesis of a derivative and the fabrication of a proof-of-concept organic field-effect transistor. These are intended as a starting point and would require optimization for this specific material.
Protocol 1: Synthesis of a Schiff Base Derivative for Enhanced π-Conjugation
This protocol describes the synthesis of a Schiff base derivative of this compound with aniline. This reaction extends the π-conjugation of the molecule, which can be beneficial for charge transport.
Materials:
-
This compound
-
Aniline
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 30 mL of absolute ethanol with magnetic stirring.
-
Add a stoichiometric equivalent of aniline to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a simple OFET to evaluate the semiconductor properties of a derivative of this compound.
Materials:
-
Synthesized organic semiconductor (e.g., the Schiff base derivative from Protocol 1)
-
Highly doped silicon wafer with a 300 nm thermal oxide layer (serves as the gate and gate dielectric)
-
Gold (Au) for source and drain electrodes
-
Organic solvent for the semiconductor (e.g., chloroform, chlorobenzene)
-
Piranha solution (H₂SO₄ and H₂O₂) for substrate cleaning (use with extreme caution)
-
HMDS (hexamethyldisilazane) for surface treatment
-
Spin coater
-
Thermal evaporator
-
Shadow mask for source/drain electrode deposition
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into appropriate sizes.
-
Clean the substrates by sonicating in acetone, then isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of nitrogen.
-
Perform an oxygen plasma treatment or a piranha clean to remove organic residues and hydroxylate the surface.
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Dielectric Surface Treatment:
-
Treat the SiO₂ surface with HMDS vapor or solution to create a hydrophobic surface, which improves the morphology of the organic semiconductor film.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the synthesized organic semiconductor in a suitable solvent (e.g., 5 mg/mL in chloroform).
-
Deposit the solution onto the treated Si/SiO₂ substrate using a spin coater. The spin speed and time will need to be optimized to achieve a uniform film of the desired thickness.
-
Anneal the film at an optimized temperature to improve crystallinity and film morphology.
-
-
Source-Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length and width on top of the organic semiconductor film.
-
Deposit 50 nm of gold (Au) through the shadow mask using a thermal evaporator to define the source and drain electrodes.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
From the transfer characteristics in the saturation regime, calculate the charge carrier mobility, threshold voltage, and on/off ratio.
-
Visualizations
Caption: Conceptual relationship of functional groups in this compound to its potential electronic properties.
Caption: General workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor (OFET).
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Effect of the orientation of nitro group on the electronic transport properties in single molecular field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Nitroaromatics as n-type organic semiconductors for field effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitro-1H-indole-3-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.
Method 1: Vilsmeier-Haack Formylation of 4-Nitroindole
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like 4-nitroindole.[1][2][3] However, several challenges can be encountered.
Issue 1: Low or No Product Yield
-
Possible Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF)) is sensitive to moisture.
-
Troubleshooting:
-
Ensure all glassware is flame-dried or oven-dried before use.
-
Use anhydrous solvents, particularly DMF.
-
Use freshly distilled POCl₃.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Possible Cause 2: Insufficient Reaction Temperature or Time. The formylation of 4-nitroindole may require specific temperature and time conditions to proceed to completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, consider gradually increasing the temperature. Some procedures suggest heating to 85°C.[4]
-
Increase the reaction time and continue monitoring by TLC until the starting material is consumed.
-
-
-
Possible Cause 3: Poor Quality Starting Material. The purity of the 4-nitroindole can significantly impact the reaction outcome.
-
Troubleshooting:
-
Ensure the 4-nitroindole is pure and dry. Recrystallize if necessary.[5]
-
-
Issue 2: Formation of Multiple Products/Side Reactions
-
Possible Cause: Overheating or Prolonged Reaction Time. Elevated temperatures or extended reaction times can sometimes lead to the formation of by-products.
-
Troubleshooting:
-
Maintain careful control over the reaction temperature.
-
Stop the reaction as soon as TLC analysis indicates the complete consumption of the starting material.
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Possible Cause: Incomplete Hydrolysis of the Iminium Intermediate. The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.
-
Troubleshooting:
-
Ensure complete hydrolysis by adding the reaction mixture to a sufficient amount of ice-water or an aqueous base solution (e.g., saturated sodium carbonate) during workup.[4]
-
Stir the aqueous mixture for an adequate amount of time to ensure complete conversion.
-
-
-
Possible Cause: Product Precipitation and Purity. The crude product may precipitate with impurities.
-
Troubleshooting:
-
Wash the crude product thoroughly with water to remove inorganic salts.
-
Recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is often necessary to obtain a pure product.[5]
-
-
Method 2: Nitration of 1H-Indole-3-carbaldehyde
Direct nitration of indole-3-carbaldehyde is challenging due to the sensitivity of the indole nucleus to strong acids, which can lead to polymerization.[6]
Issue 1: Low Yield and Polymerization
-
Possible Cause: Use of Strong Nitrating Agents. Concentrated nitric acid and sulfuric acid can cause polymerization of the indole ring.
-
Troubleshooting:
-
Employ milder, non-acidic nitrating agents such as benzoyl nitrate or ethyl nitrate.[6]
-
Perform the reaction at low temperatures to minimize side reactions.
-
-
Issue 2: Formation of Isomeric Nitroindoles
-
Possible Cause: Lack of Regioselectivity. Nitration of indole derivatives can lead to a mixture of isomers (4-nitro, 5-nitro, 6-nitro, and 7-nitro).
-
Troubleshooting:
-
The directing effect of the formyl group at position 3 and the reaction conditions will influence the regioselectivity.
-
Careful optimization of the nitrating agent and reaction conditions is crucial.
-
Separation of the resulting isomers often requires careful column chromatography.
-
-
Issue 3: Deformylation Side Reaction
-
Possible Cause: Harsh Reaction Conditions. In some cases, warming with concentrated nitric acid can lead to the loss of the formyl group, resulting in the formation of dinitroindoles.[7]
-
Troubleshooting:
-
Use milder reaction conditions and maintain low temperatures throughout the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound?
A1: The formylation of 4-nitroindole via the Vilsmeier-Haack reaction is generally the more reliable and higher-yielding method. Direct nitration of indole-3-carbaldehyde is often problematic due to the sensitivity of the indole ring to strong acids, leading to low yields, polymerization, and the formation of multiple isomers.
Q2: What are the key safety precautions to take during the Vilsmeier-Haack reaction?
A2: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The Vilsmeier reagent itself is moisture-sensitive and should be handled under anhydrous conditions.
Q3: How can I monitor the progress of the formylation reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[5] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (4-nitroindole) from the product (this compound). The product is typically more polar than the starting material.
Q4: What is the expected appearance of the final product?
A4: Pure this compound is typically a yellow solid.[8][9]
Q5: Are there any alternative methods for the formylation of indoles?
A5: Yes, other formylation methods for indoles exist, although the Vilsmeier-Haack reaction is one of the most common.[10] Alternative reagents can include N-methylformanilide with POCl₃.[11] Catalytic versions of the Vilsmeier-Haack reaction have also been developed.[12]
Data Presentation
Table 1: Summary of a Reported Synthesis via Vilsmeier-Haack Reaction
| Parameter | Value | Reference |
| Starting Material | 2,3-dimethyl-aniline (to form 4-methyl-1H-indole-3-carbaldehyde) | [4] |
| Reagents | DMF, Vilsmeier reagent | [4] |
| Reaction Temperature | 0°C initially, then raised to 85°C | [4] |
| Reaction Time | 7 hours at 85°C | [4] |
| Workup | Quenching with saturated sodium carbonate solution | [4] |
| Yield | Not explicitly stated for the 4-nitro derivative, but related syntheses show high yields (e.g., 85-92% for other substituted indoles) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Formylation of 4-Nitroindole (Generalized)
Materials:
-
4-Nitroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous (or another suitable anhydrous solvent)
-
Saturated aqueous sodium carbonate solution
-
Ice
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. The formation of the Vilsmeier reagent may result in a color change.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
Dissolve 4-nitroindole in a minimal amount of anhydrous DCM or DMF and add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 85°C), monitoring the reaction by TLC.[4]
-
Once the reaction is complete (starting material is consumed), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium carbonate solution with stirring.
-
A precipitate of the crude product should form. Continue stirring until the hydrolysis is complete.
-
Filter the crude product and wash it thoroughly with cold water.
-
The aqueous layer can be further extracted with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
Combine the solid products and purify by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation of 4-nitroindole.
Caption: Troubleshooting logic for low yield in the formylation reaction.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. experts.umn.edu [experts.umn.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Nitroindole-3-carboxaldehyde, 96% | Fisher Scientific [fishersci.ca]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Crude 4-Nitro-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 4-nitro-1H-indole-3-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Oiling Out | The compound is precipitating from the solution above its melting point. This can be due to a too-concentrated solution or excessively rapid cooling. | 1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional hot solvent to decrease saturation. 3. Allow the solution to cool more slowly by insulating the flask. 4. Consider a different recrystallization solvent. |
| No Crystal Formation | The solution is too dilute, or nucleation has not been initiated. | 1. Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. 2. Introduce a seed crystal of pure this compound. 3. Evaporate some of the solvent to increase the concentration and allow it to cool again. 4. Place the flask in an ice bath to further reduce solubility. |
| Colored Impurities in Crystals | Impurities have similar solubility profiles to the target compound. The crude product may contain colored by-products from the synthesis. | 1. Perform a hot filtration of the dissolved crude product to remove insoluble impurities. 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product. 3. A second recrystallization may be necessary for higher purity. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Rf Value (Compound not moving) | The eluent (mobile phase) is not polar enough to displace the polar compound from the stationary phase (e.g., silica gel). | 1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For a dichloromethane/methanol system, increase the percentage of methanol. |
| Poor Separation (Streaking or Broad Peaks) | This can be caused by interactions with the stationary phase, overloading the column, or poor solubility in the mobile phase. | 1. Ensure the compound is fully dissolved in a minimal amount of the loading solvent before applying it to the column. 2. Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel mass). 3. Consider adding a small amount of a polar solvent like methanol to the loading solvent to improve solubility. |
| Compound Decomposition on Column | Indole derivatives can be sensitive to the acidic nature of standard silica gel. | 1. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase, followed by re-equilibration with the mobile phase alone. 2. Consider using a less acidic stationary phase, such as neutral or basic alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the typical characteristics of crude this compound after synthesis?
A1: Crude this compound, often synthesized via a Vilsmeier-Haack reaction on 4-nitroindole, typically appears as a yellow to brownish solid. The intensity of the color can be an indicator of the level of impurities.
Q2: What are the common impurities in crude this compound?
A2: Common impurities may include unreacted starting material (4-nitroindole), by-products from the Vilsmeier-Haack reaction, and residual solvents. The synthesis of the 4-nitroindole precursor can also introduce impurities that may be carried through.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound in a cool, dark, and dry place. Due to the presence of the nitro group and the indole ring, the compound may be sensitive to light and air over long periods.
Q4: Is this compound sensitive to degradation during purification?
A4: While generally stable under standard purification conditions, prolonged exposure to highly acidic or basic conditions, as well as high temperatures, should be avoided to prevent potential degradation. The indole ring system can be sensitive, particularly to strong acids.
Experimental Protocols
Recrystallization of this compound
This protocol is based on methods used for similar nitroindole derivatives and is a general guideline.
Materials:
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Crude this compound
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Methanol (reagent grade)
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Erlenmeyer flasks
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Heating source (e.g., hot plate with stirring)
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Filter funnel and filter paper
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Buchner funnel and filter flask for vacuum filtration
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Ice bath
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of methanol and gently heat the mixture with stirring until the solid completely dissolves.
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If the solution is colored or contains insoluble particles, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
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Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
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Dry the purified crystals under vacuum. The expected product is a yellow crystalline solid.
Column Chromatography of this compound
This method is suitable for more challenging separations.
Materials:
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Crude this compound
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Silica gel (for column chromatography)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Hexane
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Ethyl Acetate
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Chromatography column
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Collection tubes
Procedure:
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Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed stationary phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the solution onto the top of the silica gel bed.
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Elution: Begin elution with a mobile phase of low polarity and gradually increase the polarity. A common solvent system is a gradient of methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing to a 9:1 DCM/MeOH mixture). Alternatively, a hexane/ethyl acetate system can be used.
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Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
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Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: General workflows for the purification of this compound.
Caption: Logical flow for troubleshooting purification issues.
Technical Support Center: Optimizing the Synthesis of 4-Nitroindole
Welcome to the technical support center for the synthesis of 4-nitroindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic process. 4-Nitroindole is a valuable building block in medicinal chemistry and materials science, and its efficient synthesis is crucial for further research and development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 4-nitroindole?
The most prominently reported method for synthesizing 4-nitroindole is a variation of the Reissert-indole synthesis.[3] This multi-step process typically starts from 2-methyl-3-nitroaniline and involves the formation of an intermediate imidate ester, followed by cyclization to yield 4-nitroindole.[3] Alternative methods, such as those starting from substituted nitroarenes, have also been explored.[4][5]
Q2: I am experiencing low yields in my synthesis of 4-nitroindole. What are the likely causes?
Low yields are a common issue and can be attributed to several factors:
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Elevated Temperatures: The reaction is sensitive to heat, and temperatures above 40°C can lead to the formation of by-products, significantly reducing the yield of the desired 4-nitroindole.[3]
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Suboptimal Reagent Quality: The purity of starting materials like 2-methyl-3-nitroaniline and triethyl orthoformate is critical. Impurities can lead to unwanted side reactions.
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Inefficient Cyclization: The final ring-closing step is crucial. The activity of the base, such as potassium ethoxide, and the choice of solvent can impact the efficiency of this step.[3]
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Improper Work-up and Purification: Loss of product can occur during the precipitation and purification stages. Careful control of the precipitation process and the choice of an appropriate purification method (recrystallization or sublimation) are important for maximizing the isolated yield.[3]
Q3: I am observing multiple spots on my TLC plate. What are the potential side products?
The formation of side products is often linked to the reaction temperature.[3] While specific structures of all by-products are not always fully characterized in literature, they are generally described as arising from decomposition or alternative reaction pathways at higher temperatures. One potential side reaction when using trimethyl orthoformate instead of triethyl orthoformate is the formation of undesired side-products.[3]
Q4: What is the best method for purifying crude 4-nitroindole?
Crude 4-nitroindole can be purified by either recrystallization or sublimation.[3]
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Recrystallization: Suitable solvents for recrystallization include methanol, ethanol, or acetonitrile, yielding brownish-yellow crystals.[3]
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Sublimation: Sublimation at reduced pressure (e.g., 170°C/0.5 mm) is also an effective method for obtaining pure yellow crystals of 4-nitroindole.[3]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of 4-nitroindole.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Reaction temperature was too high (above 40°C). | Maintain a strict reaction temperature of around 40°C. Use a temperature-controlled reaction setup.[3] |
| Incomplete reaction. | Monitor the reaction progress using TLC. If the starting material is not fully consumed, consider adding small additional portions of the diethyl oxalate/potassium ethoxide complex.[3] | |
| Inactive diethyl oxalate/potassium ethoxide complex. | Prepare the complex fresh by adding potassium ethoxide to diethyl oxalate in DMF just before use. Avoid preparing the complex in DMSO, as it has been reported to be inactive.[3] | |
| Formation of By-products | Reaction temperature exceeded 40°C. | Strictly control the reaction temperature.[3] |
| Use of trimethyl orthoformate. | Use triethyl orthoformate for the preparation of the imidate ester, as trimethyl orthoformate is known to cause side-product formation.[3] | |
| Difficulty in Product Precipitation | Precipitation is too rapid, leading to impure product. | Add water slowly and with stirring to the reaction mixture to ensure smooth and controlled precipitation of 4-nitroindole.[3] |
| Product is a brownish solid instead of yellow crystals | Presence of impurities. | Purify the crude product by recrystallization from methanol, ethanol, or acetonitrile, or by sublimation.[3] |
Experimental Protocols
Synthesis of 4-Nitroindole via Reissert-type Synthesis
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Step A: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate
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A solution of 152 g (1.0 mol) of 2-methyl-3-nitroaniline and 178 g (1.2 mol) of triethyl orthoformate is prepared.
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The solution is heated to 120°C, and the ethanol formed during the reaction is continuously distilled off over approximately 1 hour.
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The residue is then subjected to fractional vacuum distillation. The imidate ester is collected at 156–158°C/6 mm as a light-yellow solidifying oil.
Step B: Synthesis of 4-Nitroindole
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In a 200-mL beaker, a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide (DMF) is prepared.
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While cooling and stirring vigorously, 11 g (0.13 mol) of potassium ethoxide is added to the diethyl oxalate solution.
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This freshly prepared solution is immediately poured into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide (DMSO).
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The resulting deep-red solution is stirred for 1 hour at approximately 40°C. The reaction can be monitored by TLC (CH₂Cl₂).
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The reaction mixture is then transferred to a 1-L beaker, and water is added with stirring at a rate that allows for the smooth precipitation of 4-nitroindole.
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The precipitated product is filtered and dried to give a brownish-yellow solid.
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The crude product is purified by sublimation at 170°C/0.5 mm to yield yellow crystals.
| Parameter | Value | Reference |
| Yield of Imidate Ester | 88% | [3] |
| Yield of 4-Nitroindole (after sublimation) | 71% | [3] |
| Melting Point of 4-Nitroindole | 204–206°C | [3] |
Visualized Workflows
Caption: Troubleshooting workflow for low yield in 4-nitroindole synthesis.
Caption: Experimental workflow for the synthesis of 4-nitroindole.
References
- 1. goldbio.com [goldbio.com]
- 2. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Formylation of 4-Nitroindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 4-nitroindole. The information is designed to help anticipate and resolve common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of 4-nitroindole?
A1: The most prevalent and effective method for introducing a formyl group onto the 4-nitroindole scaffold is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then reacts with the electron-rich indole ring, primarily at the C3 position, to yield 4-nitro-1H-indole-3-carbaldehyde after aqueous workup.
Q2: Why is the formylation of 4-nitroindole challenging?
A2: The primary challenge arises from the electronic properties of the starting material. The nitro group at the C4 position is strongly electron-withdrawing, which deactivates the indole ring system. This reduced nucleophilicity makes the electrophilic substitution by the Vilsmeier reagent more difficult compared to unsubstituted or electron-rich indoles, potentially requiring more forcing reaction conditions which can lead to side reactions.
Q3: What are the potential side reactions I should be aware of?
A3: While specific side reactions can be condition-dependent, several potential byproducts may be formed during the formylation of 4-nitroindole. These include:
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N-formylation: The nitrogen of the indole ring can be formylated to yield 1-formyl-4-nitroindole.
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Dimerization/Polymerization: Under acidic and elevated temperature conditions, indoles can be susceptible to dimerization or polymerization, leading to complex mixtures and reduced yields of the desired product.
-
Incomplete Hydrolysis: The intermediate iminium salt formed after the addition of the Vilsmeier reagent may not fully hydrolyze during workup, leading to the presence of Vilsmeier reagent adducts as impurities.
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Formation of Other Isomers: While formylation at the C3 position is electronically favored, trace amounts of other isomers may form under certain conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the product, and any potential byproducts. The spots can be visualized under UV light or by using a staining agent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently activated Vilsmeier reagent.2. Reaction temperature is too low.3. Deactivated starting material due to the nitro group. | 1. Ensure the use of fresh, high-quality DMF and POCl₃. Prepare the Vilsmeier reagent at 0-5 °C before adding the 4-nitroindole.2. Gradually increase the reaction temperature, monitoring for product formation and the appearance of side products by TLC.3. Increase the stoichiometry of the Vilsmeier reagent. |
| Formation of multiple products (observed by TLC) | 1. Reaction temperature is too high, leading to side reactions.2. Prolonged reaction time.3. Presence of moisture in the reaction. | 1. Optimize the reaction temperature. Start at a lower temperature and gradually increase it. Temperatures above 40°C have been noted to increase byproduct formation in related syntheses.[1]2. Monitor the reaction closely by TLC and quench it once the starting material is consumed to a satisfactory level.3. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Product is a dark, tarry substance | 1. Significant polymerization of the indole.2. Decomposition of the starting material or product at high temperatures. | 1. Use milder reaction conditions (lower temperature, shorter reaction time).2. Ensure a controlled and gradual increase in temperature. |
| Difficulty in isolating the pure product | 1. Presence of polar impurities, such as unhydrolyzed Vilsmeier adducts or N-formylated byproduct.2. Co-elution of impurities during column chromatography. | 1. Ensure thorough aqueous workup to hydrolyze all iminium intermediates. A basic wash (e.g., with saturated sodium bicarbonate solution) can help.2. Optimize the eluent system for column chromatography. A gradient elution might be necessary to separate closely related compounds. Recrystallization from a suitable solvent can also be an effective purification method. |
Experimental Protocols
Vilsmeier-Haack Formylation of 4-Nitroindole (General Procedure)
This protocol is a general guideline based on procedures for similar indole derivatives and should be optimized for specific laboratory conditions.
1. Preparation of the Vilsmeier Reagent:
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In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0-5 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 4-nitroindole (1 equivalent) in anhydrous DMF.
-
Add the solution of 4-nitroindole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.
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Gradually heat the reaction mixture to 40-50 °C and monitor the reaction progress by TLC. The reaction time can vary from 2 to 8 hours.
3. Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker of crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
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The product, this compound, will precipitate as a solid.
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Collect the solid by vacuum filtration and wash it thoroughly with water.
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Dry the crude product under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway and potential side reactions.
References
Technical Support Center: Synthesis of 4-nitro-1H-indole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 4-nitro-1H-indole-3-carbaldehyde, a key intermediate in the development of novel bioactive molecules and pharmaceuticals.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions. The primary synthetic route involves the nitration of indole followed by a Vilsmeier-Haack formylation of the resulting 4-nitroindole.
Issue 1: Low Yield or Poor Regioselectivity in the Nitration of Indole
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Question: My nitration of indole results in a low yield of the desired 4-nitroindole and a mixture of other isomers (e.g., 3-nitro, 5-nitro, 6-nitroindoles). How can I improve the yield and selectivity for the 4-position?
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Answer: Achieving high regioselectivity in the nitration of the electron-rich indole ring is a common challenge. The formation of by-products is often due to harsh reaction conditions.[2]
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Cause 1: Strong Nitrating Agents: Using potent nitrating agents like concentrated nitric acid can lead to over-nitration, oxidation, and the formation of multiple isomers due to the high reactivity of the indole nucleus.
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Solution 1: Milder Nitrating Conditions: A well-established method for synthesizing 4-nitroindoles involves the cyclization of ethyl N-(2-methyl-3-nitrophenyl)formimidate, which avoids direct nitration of the indole ring and provides good yields of the 4-nitro isomer.[3]
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Cause 2: Elevated Temperature: The reaction is highly exothermic. Poor temperature control can significantly increase the rate of side reactions.
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Solution 2: Strict Temperature Control: Maintain a low reaction temperature (e.g., below 40°C) throughout the addition of reagents and the reaction period to minimize the formation of by-products.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the consumption of starting material without the accumulation of impurities.[3]
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Issue 2: Low Yield in the Vilsmeier-Haack Formylation Step
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Question: The Vilsmeier-Haack formylation of 4-nitroindole to produce this compound is inefficient. What are the critical factors for a high-yield reaction?
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Answer: The Vilsmeier-Haack reaction is a powerful method for formylating activated aromatic rings, but its success depends on the proper formation and reactivity of the Vilsmeier reagent (a chloroiminium salt).[4][5]
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Cause 1: Impure Reagents or Incorrect Stoichiometry: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[6][7] Moisture can decompose the reagent, and incorrect stoichiometry can lead to an incomplete reaction.
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Solution 1: Use Anhydrous Conditions and Optimized Stoichiometry: Ensure that DMF is dry. A typical procedure involves the dropwise addition of POCl₃ (e.g., 1.5 equivalents) to ice-cold, dry DMF.[8] The reagent should be prepared at low temperatures (<25°C) before the substrate is added.[6]
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Cause 2: Insufficient Reaction Time or Temperature: The deactivating effect of the nitro group on the indole ring means that forcing conditions may be required compared to the formylation of unsubstituted indole.
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Solution 2: Adjust Reaction Parameters: After adding 4-nitroindole to the prepared Vilsmeier reagent, allow the reaction to stir at room temperature before gently heating (e.g., to 85-90°C) for several hours to drive the reaction to completion.[9] Monitor the reaction progress using TLC.
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Cause 3: Improper Work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde.[5]
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Solution 3: Careful Hydrolysis: The work-up typically involves pouring the reaction mixture into ice water, followed by basification (e.g., with NaOH or Na₂CO₃ solution) to hydrolyze the iminium intermediate and precipitate the product.[8][9] Subsequent acidification may be required to neutralize the solution before filtration.[8]
-
Issue 3: Difficulty in Purifying the Final Product
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Question: The crude this compound is a dark, impure solid that is difficult to purify. What is the best purification method?
-
Answer: Indole derivatives, especially those with nitro and hydroxyl groups, can be prone to forming colored impurities through oxidation or side reactions.[10]
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Cause 1: Presence of Tar-like By-products: Overheating during the reaction or work-up can lead to polymerization or degradation, forming highly colored, insoluble impurities.
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Solution 1: Recrystallization: Recrystallization from a suitable solvent like methanol or ethanol is an effective method for purification.[3] If the product is heavily colored, you can perform a hot gravity filtration of the dissolved crude product to remove insoluble tars before allowing it to crystallize.[10]
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Cause 2: Co-precipitation of Impurities: Some by-products may have similar solubility profiles to the desired product.
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Solution 2: Column Chromatography: For challenging separations, normal-phase silica gel chromatography can be used. A gradient elution system, starting with a less polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the target compound from impurities.[10]
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Cause 3: Product "Oiling Out": During recrystallization, the compound may separate as an oil instead of forming crystals if the solution is too concentrated or cools too quickly.
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Solution 3: Optimize Recrystallization: If oiling out occurs, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratching the inside of the flask can help initiate nucleation.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended synthetic pathway for preparing this compound?
-
A1: The most reliable and highest-yielding pathway generally involves a two-step sequence: 1) Synthesis of the intermediate 4-nitroindole, often via a Reissert-type indole synthesis to ensure the correct isomer is formed[3], followed by 2) Formylation of 4-nitroindole at the C3 position using the Vilsmeier-Haack reaction (POCl₃/DMF).[8][9]
-
-
Q2: How can I effectively monitor the progress of the Vilsmeier-Haack reaction?
-
A2: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., dichloromethane or a mixture of ethyl acetate and hexane). The product, this compound, is more polar than the starting material, 4-nitroindole, and will have a lower Rƒ value. Staining with a p-dimethylaminobenzaldehyde solution can help visualize the indole-containing spots.[3]
-
-
Q3: What are the typical storage conditions for this compound?
-
Q4: Can other formylating agents be used?
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A4: While the Vilsmeier-Haack reaction is the most common and efficient method for this transformation, other formylation techniques exist for indoles.[11] However, for a substrate deactivated by a nitro group, the electrophilicity of the Vilsmeier reagent is generally ideal for achieving good conversion.[4][6]
-
Data Presentation
Table 1: Representative Yields for Indole-3-Carboxaldehyde Synthesis via Vilsmeier-Haack Reaction
| Starting Material | Product | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,3-Dimethylaniline | 4-Methyl-1H-indole-3-carbaldehyde | 85 | 7 | 90 | [9] |
| 2,4-Dimethylaniline | 5-Methyl-1H-indole-3-carbaldehyde | 85 | 5 | 88 | [9] |
| 5-Chloro-2-methylaniline | 6-Chloro-1H-indole-3-carbaldehyde | 90 | 8 | 91 | [9] |
| 4-Hydroxyindole | 4-Hydroxy-1H-indole-3-carbaldehyde | Room Temp | 2 | 82 |[8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitroindole (Precursor) This protocol is adapted from the procedure for 4-nitroindole in Organic Syntheses.[3]
-
Preparation of Potassium Diethyl Oxalate: In a 200-mL beaker, add potassium ethoxide (11 g, 0.13 mol) to a cooled solution of diethyl oxalate (22 g, 0.15 mol) in dry dimethylformamide (50 mL) with vigorous stirring.
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Cyclization: Immediately pour the resulting solution into a 250-mL flask containing a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate (20.8 g, 0.10 mol) in dry dimethyl sulfoxide (75 mL).
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Reaction: Stir the deep-red solution for 1 hour at approximately 40°C.
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Work-up: Pour the reaction mixture into 500 mL of ice-cold 2 M hydrochloric acid.
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Isolation: Filter the resulting precipitate and dry it. This yields crude 4-nitroindole (approx. 16.3 g).
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Purification: Purify the crude product by sublimation at 170°C/0.5 mm or by recrystallization from methanol or ethanol. The pure product is a yellow crystalline solid (yield after sublimation: ~71%).[3]
Protocol 2: Vilsmeier-Haack Formylation of 4-Nitroindole This protocol is a generalized procedure based on methods for similar substituted indoles.[8][9]
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Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add dry N,N-dimethylformamide (DMF, e.g., 3-4 equivalents). Cool the flask in an ice bath to 0°C.
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Add phosphorus oxychloride (POCl₃, e.g., 1.5 equivalents) dropwise to the DMF with stirring, ensuring the temperature remains below 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes.
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Substrate Addition: Dissolve 4-nitroindole (1 equivalent) in a minimum amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
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Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction to 85-90°C for 5-8 hours, monitoring the consumption of the starting material by TLC.
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Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Precipitation: Basify the aqueous solution by slowly adding a saturated sodium carbonate solution or cold 30% aqueous sodium hydroxide until the pH is 8-9.[8][9] Stir for 15-30 minutes until precipitation is complete.
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Isolation and Purification: Collect the precipitated yellow solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum. The crude product can be further purified by recrystallization from methanol.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-Nitro-1H-indole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-nitro-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 0-8 °C.[1]
Q2: How should I store solutions of this compound?
A2: Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in tightly sealed, light-resistant vials, purged with an inert gas, and stored at low temperatures (e.g., -20°C or -80°C) for short periods. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The main factors contributing to the degradation of this compound are exposure to light, elevated temperatures, oxygen, and strong oxidizing or reducing agents. The presence of the nitro group makes the molecule susceptible to photolytic degradation, while the aldehyde group is prone to oxidation.
Q4: What are the visible signs of degradation?
A4: A noticeable color change of the yellow solid, often to a darker shade, can indicate degradation. For solutions, the appearance of a precipitate or a color change may suggest compound degradation or the formation of insoluble byproducts.
Q5: What is a likely degradation product of this compound?
A5: A primary degradation product is likely 4-nitro-1H-indole-3-carboxylic acid, formed through the oxidation of the aldehyde group. Other potential degradation pathways may involve reactions of the nitro group or the indole ring, especially under harsh conditions such as high heat or UV light exposure.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
dot
Caption: Troubleshooting flowchart for common issues.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or failed experimental results | Degradation of this compound due to improper storage or handling. | 1. Review your storage and handling procedures to ensure they align with the recommended conditions (cool, dark, inert atmosphere). 2. Perform a quality control check on your stored compound using an appropriate analytical method like HPLC to assess its purity. 3. For critical experiments, use a fresh, unopened batch of the compound. |
| Solid compound has changed color (e.g., darkened) | Exposure to air and/or light leading to oxidation or photodegradation. | 1. It is advisable to discard the discolored compound as its purity may be compromised. 2. When handling the solid, minimize its exposure to the atmosphere. Use of a glove box or glove bag with an inert gas is recommended. 3. Always store the compound in a light-resistant (amber) vial or a container wrapped in aluminum foil. |
| Precipitate forms in a previously clear solution | The compound may be degrading into less soluble products, or the solution may have become supersaturated upon cooling. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, the issue might be solubility at lower temperatures. 2. If warming does not resolve the issue, the precipitate is likely a degradation product. The solution should be discarded and a fresh one prepared. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Presence of degradation products or impurities from synthesis. | 1. Identify the retention times of potential degradation products, such as 4-nitro-1H-indole-3-carboxylic acid. 2. If unexpected peaks are significant, purify the compound or obtain a new batch. 3. Ensure the mobile phase and column are suitable for separating the parent compound from its potential impurities. |
Data on Stability and Storage
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the recommended conditions and likely degradation behavior based on its chemical structure and data from similar compounds.
| Parameter | Condition | Recommendation/Observation | Potential Degradation Products |
| Temperature | Solid | 0-8 °C for long-term storage.[1] | Thermal decomposition products (complex mixture) at elevated temperatures. |
| Solution | -20°C to -80°C for short-term storage. | Increased degradation rate at higher temperatures. | |
| Light | Solid & Solution | Store in the dark (amber vials or foil-wrapped). | Photodegradation products. The nitroaromatic group is a chromophore that can absorb UV light, leading to decomposition. |
| Atmosphere | Solid & Solution | Store under an inert atmosphere (e.g., nitrogen, argon). | Oxidation of the aldehyde to a carboxylic acid (4-nitro-1H-indole-3-carboxylic acid). |
| pH | Solution | Use freshly prepared solutions. Avoid prolonged storage in acidic or basic media. | Hydrolysis of the aldehyde or other pH-dependent reactions. Stability is expected to be optimal in neutral or slightly acidic conditions. |
| Incompatible Materials | Solid & Solution | Avoid contact with strong oxidizing and reducing agents. | Uncontrolled and potentially hazardous reactions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
dot
Caption: Workflow for stability testing protocol.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., 0.1 N HCl, pH 7 buffer, 0.1 N NaOH)
-
3% Hydrogen peroxide solution
-
Clear and amber glass vials with screw caps
-
Nitrogen or argon gas
-
Temperature-controlled ovens/incubators
-
Photostability chamber
-
HPLC system with a UV detector and a suitable column (e.g., C18)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
3. Sample Preparation for Stress Studies:
-
Hydrolytic Stability:
-
Acidic: Dilute the stock solution with 0.1 N HCl.
-
Neutral: Dilute the stock solution with purified water.
-
Basic: Dilute the stock solution with 0.1 N NaOH.
-
-
Oxidative Stability: Dilute the stock solution with a 3% solution of hydrogen peroxide.
-
Thermal Stability: Place vials containing the stock solution in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Place clear vials containing the stock solution in a photostability chamber. Wrap a set of control vials in aluminum foil to serve as dark controls.
4. Analysis:
-
Analyze a sample of the freshly prepared stock solution (time zero).
-
At specified time intervals (e.g., 1, 3, 7, 14 days), withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
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Analyze all samples by a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.
5. Data Interpretation:
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Calculate the percentage of degradation of this compound under each condition.
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Characterize the major degradation products using techniques like LC-MS to propose degradation pathways.
Proposed Degradation Pathways
dot
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Regioselectivity in Indole Functionalization
Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in achieving regioselectivity in indole chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the inherent reactivity pattern of the indole ring in electrophilic substitutions?
The indole ring has distinct regions of reactivity. Due to the electron-rich nature of the pyrrole moiety, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. If the C3 position is substituted, electrophilic functionalization typically occurs at the C2 position. The nitrogen atom (N1) is also a reactive site, particularly for alkylation and arylation. The benzene ring positions (C4, C5, C6, and C7) are significantly less reactive towards electrophiles compared to the pyrrole ring.[1][2]
Q2: My reaction is yielding a mixture of N1 and C3-alkylated products. How can I favor N-alkylation?
Achieving selective N-alkylation over C3-alkylation is a common challenge. The regioselectivity is highly dependent on the reaction conditions, particularly the base and solvent used.[3]
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Base Selection: Using strong bases like potassium hydroxide (KOH) or sodium hydride (NaH) in polar aprotic solvents such as DMF or DMSO tends to favor N-alkylation.[3] These conditions promote the formation of the indolide anion, which is a "hard" nucleophile and preferentially reacts at the nitrogen atom.
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Solvent Effects: Polar aprotic solvents can solvate the cation of the base, leading to a more "free" and reactive indolide anion at the nitrogen. In contrast, less polar solvents might favor C3-alkylation.[3]
-
Protecting Groups: In some cases, introducing a bulky protecting group at the C3 position can sterically hinder attack at that position, thereby promoting N-alkylation.[4]
Q3: I am trying to achieve functionalization at the C2 position, but the reaction primarily yields the C3-substituted product. What strategies can I employ?
Directing functionalization to the C2 position requires overcoming the intrinsic preference for C3 attack. Several effective strategies exist:
-
Blocking the C3 Position: The most straightforward approach is to use an indole starting material where the C3 position is already substituted.
-
Directing Groups: Installing a directing group on the indole nitrogen is a powerful method. A variety of directing groups, such as amides, 2-pyrimidyl, or pivaloyl groups, can direct metallation and subsequent functionalization to the C2 position using transition metal catalysts like palladium, rhodium, or iridium.[1][5]
-
Catalyst and Ligand Control: In some palladium-catalyzed reactions, the choice of ligand can switch the regioselectivity from C3 to C2. For example, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands in oxidative Heck reactions has been shown to favor C2-alkenylation.[6][7][8]
-
Reaction Conditions: For palladium-catalyzed arylations, the choice of base can be critical. For instance, with a free (NH)-indole, switching the magnesium base can change the selectivity from C2 to C3.[9]
Q4: How can I achieve functionalization on the benzene ring (C4-C7) of the indole nucleus?
Functionalizing the benzenoid ring of indole is challenging due to its lower reactivity compared to the pyrrole ring.[10][11] The most successful strategies rely on directing groups:
-
Nitrogen-Based Directing Groups: Installing specific directing groups on the indole nitrogen can direct C-H activation to various positions on the benzene ring. For example, an N-P(O)tBu2 group can direct C7 arylation with a palladium catalyst or C6 arylation with a copper catalyst.[10]
-
C3-Based Directing Groups: A directing group at the C3 position can direct functionalization to the C4 position. For example, a pivaloyl group at C3 has been used to achieve C4-heteroarylation and C4-arylation.[12][13][14]
-
Transient Directing Groups: In some cases, a transient directing group, such as glycine, can be used to facilitate C4-arylation.[14]
Troubleshooting Guides
Problem 1: Poor or No Regioselectivity between C2 and C3 Functionalization
Symptoms:
-
Formation of a mixture of C2 and C3 isomers with low selectivity.
-
Desired isomer is the minor product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inherent Reactivity Dominates | If C3 is unsubstituted, it will likely be the primary site of reaction in electrophilic additions. To favor C2, either block the C3 position with a removable group or employ a directing group strategy. |
| Incorrect Catalyst/Ligand System | For transition-metal-catalyzed reactions, the catalyst and ligand combination is crucial for directing the reaction. Screen different ligands. For palladium-catalyzed reactions, consider ligands that can switch the regioselectivity-determining step.[6][7][8] |
| Suboptimal Reaction Conditions | Temperature, solvent, and additives can influence the regioselectivity. Systematically vary these parameters. For example, in palladium-catalyzed arylations, the choice of base can be used to tune C2/C3 selectivity.[9] |
| Steric Hindrance | If the desired position is sterically hindered, consider using a less bulky protecting group or a smaller catalyst system. |
Problem 2: Competing N-Functionalization in Alkylation/Arylation Reactions
Symptoms:
-
Significant formation of the N-functionalized byproduct.
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Low yield of the desired C-functionalized product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Base/Solvent Combination | This is the most common cause. To favor C-alkylation, you may need to use conditions that generate a "softer" indolide anion. This can sometimes be achieved with different counter-ions or in less polar solvents. Conversely, to favor N-alkylation, use strong bases in polar aprotic solvents.[3] |
| Protecting Group on Nitrogen | The presence of an N-H bond allows for deprotonation and subsequent N-functionalization. If C-functionalization is desired, consider installing a protecting group on the nitrogen. This will block the N1 position and can also influence the electronic properties of the ring. |
| Reactivity of the Electrophile | Highly reactive electrophiles may be less selective. Consider using a less reactive alkylating or arylating agent if possible. |
Experimental Protocols
Protocol 1: Regioselective C2-Arylation of N-Substituted Indole
This protocol is based on a palladium-catalyzed C-H activation strategy using a directing group.
Materials:
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N-protected indole (e.g., N-pyrimidyl-indole) (1.0 equiv)
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Aryl halide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
Anhydrous DMA (solvent)
Procedure:
-
To an oven-dried reaction vessel, add the N-protected indole, aryl halide, Pd(OAc)₂, and Cu(OAc)₂.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
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Add anhydrous DMA via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Filter the mixture through a pad of celite to remove insoluble salts.
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Wash the organic layer with water and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective N-Alkylation of Indole
This protocol is designed to favor N-alkylation over C3-alkylation.
Materials:
-
Indole (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Potassium hydroxide (KOH), finely ground (1.2 equiv)
-
Anhydrous DMSO (solvent)
Procedure:
-
To an oven-dried flask, add the ground potassium hydroxide.
-
Add anhydrous DMSO and stir to create a suspension.
-
Add the indole to the suspension and stir at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography if necessary.[3]
Visual Guides
Caption: Troubleshooting workflow for poor C2/C3 regioselectivity.
Caption: Decision guide for controlling N- vs. C3-alkylation.
References
- 1. soc.chim.it [soc.chim.it]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 4-Nitro-1H-indole-3-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the poor solubility of 4-nitro-1H-indole-3-carbaldehyde in chemical reactions.
Troubleshooting Guide
Poor solubility of this compound can lead to incomplete reactions, low yields, and purification difficulties. This guide offers a systematic approach to diagnose and resolve these common issues.
Issue 1: The starting material (this compound) does not fully dissolve in the reaction solvent.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for the highly polar nature of the nitroindole derivative. | Solvent Screening: Consult the Solubility Data Table below and consider switching to a more appropriate solvent. Polar aprotic solvents like DMF and DMSO are often effective. For less polar systems, a co-solvent approach with THF/water or dioxane/water mixtures can be beneficial. |
| Low Temperature: The solubility of the compound may be significantly lower at ambient temperature. | Gentle Heating: Carefully warm the reaction mixture. It is crucial to first determine the thermal stability of all reactants to avoid decomposition. |
| Insufficient Solvent Volume: The concentration of the starting material may exceed its solubility limit in the chosen solvent volume. | Increase Solvent Volume: While maintaining a reasonable reaction concentration, gradually increase the amount of solvent until the starting material dissolves. |
Issue 2: The reaction is sluggish or incomplete, even with dissolved starting material.
| Potential Cause | Recommended Solution |
| Precipitation of Reactant or Product: The reactants may be soluble, but an intermediate or the final product could be precipitating out of solution, halting the reaction. | Solvent System Adjustment: Switch to a solvent system with higher solubilizing power for all components of the reaction, such as DMF or NMP. |
| Catalyst Deactivation: In catalytic reactions, poor solubility can sometimes lead to catalyst deactivation. | Homogeneous System: Ensure all components are fully dissolved before adding the catalyst. Consider using a solvent mixture that maintains homogeneity throughout the reaction. |
Issue 3: Purification by column chromatography is challenging, with significant streaking of the product.
| Potential Cause | Recommended Solution |
| Strong Interaction with Silica Gel: The high polarity of the nitro-containing compound can cause strong adsorption to the silica gel stationary phase. | Eluent Modification: Add a small amount of a polar modifier to your eluent system. For example, adding a few drops of methanol, acetic acid, or triethylamine can often improve peak shape. |
| Alternative Stationary Phase: Silica gel may not be the optimal stationary phase for your compound. | Change Adsorbent: Consider using a different stationary phase, such as basic or neutral alumina, or even reverse-phase silica (C18), for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
A1: Based on experimental evidence and the polarity of the molecule, polar aprotic solvents are the most effective. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for achieving high solubility.
Q2: Can I use alcoholic solvents like ethanol or methanol?
A2: Yes, ethanol and methanol can be used, often in combination with other solvents or with gentle heating. For instance, a mixture of ethanol and water has been successfully used for the recrystallization of the related 5-nitro-1H-indole-3-carbaldehyde, indicating that these solvents can be part of an effective solvent system.[1]
Q3: Is heating a safe and effective method to improve solubility?
A3: Gentle heating can be very effective. However, it is critical to be aware of the thermal stability of your reactants and products. Before scaling up a reaction, it is advisable to run a small-scale stability test under the proposed reaction conditions (solvent, temperature) to check for any decomposition.
Q4: My compound is still not dissolving, even in DMF. What else can I try?
A4: If you are still facing solubility issues, consider more advanced techniques. These can include the use of co-solvents (e.g., THF/water, dioxane/water), or in more specialized applications like drug formulation, techniques such as creating amorphous solid dispersions or using surfactants can be explored.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Abbreviation | Polarity | Solubility | Notes |
| N,N-Dimethylformamide | DMF | High | Soluble | Often used in syntheses involving nitroindoles. |
| Dimethyl Sulfoxide | DMSO | High | Soluble | A good alternative to DMF for high solubility. |
| Acetonitrile | ACN | Medium-High | Sparingly Soluble | May require heating or use as a co-solvent. |
| Tetrahydrofuran | THF | Medium | Sparingly Soluble | Often used in mixtures with water or other solvents. |
| Dioxane | - | Medium | Sparingly Soluble | Can be used in aqueous mixtures. |
| Ethanol | EtOH | High | Sparingly Soluble | Solubility increases with heating; used in recrystallization with water.[1] |
| Methanol | MeOH | High | Sparingly Soluble | Similar to ethanol, solubility improves with heat. |
| Dichloromethane | DCM | Medium-Low | Poorly Soluble | Has been used as a reaction solvent, suggesting some solubility under specific conditions. |
| Acetone | - | Medium-High | Sparingly Soluble | May be a suitable solvent for some applications. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol provides a standardized method for determining the approximate solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the test solvent.
-
Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vial to pellet the undissolved solid.
-
Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.
Protocol 2: General Procedure for a Knoevenagel Condensation Reaction
This protocol outlines a general procedure for a Knoevenagel condensation, a common reaction for indole-3-carbaldehydes, with considerations for overcoming poor solubility.
-
Dissolution of Aldehyde: In a round-bottom flask, add this compound and the chosen solvent (e.g., a 1:1 mixture of dry ethanol and acetonitrile).
-
Solubilization: Stir the mixture and, if necessary, gently warm it to achieve complete dissolution of the aldehyde.
-
Addition of Reagents: Once the aldehyde is fully dissolved, add the active methylene compound and a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, and if necessary, concentrate it under reduced pressure. The product can then be isolated by filtration (if it precipitates upon cooling) or by extraction, followed by purification, typically by recrystallization or column chromatography.
Visualizations
Caption: A workflow for troubleshooting poor solubility issues.
Caption: A typical experimental workflow for reactions with poorly soluble starting materials.
References
Technical Support Center: Scale-Up Synthesis of 4-Nitro-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-nitro-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound presents several key challenges. The synthesis is typically a two-step process: the preparation of 4-nitroindole, followed by its formylation. In the first step, managing the exothermic reaction and ensuring efficient mixing are critical. For the second step, the Vilsmeier-Haack formylation, the electron-withdrawing nature of the nitro group deactivates the indole ring, making the reaction more challenging than for electron-rich indoles. At a larger scale, issues such as poor heat transfer, localized overheating, and reagent addition rates become more pronounced, potentially leading to lower yields and increased impurity formation.
Q2: How does the nitro group affect the Vilsmeier-Haack formylation of the indole?
A2: The nitro group is a strong electron-withdrawing group, which reduces the electron density of the indole ring system. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success relies on the nucleophilicity of the aromatic ring. Consequently, the deactivated 4-nitroindole is less reactive towards the Vilsmeier reagent, which can lead to sluggish or incomplete reactions under standard conditions. More forcing conditions, such as higher temperatures or longer reaction times, may be required, which in turn can increase the risk of side reactions and degradation.
Q3: Are there alternative formylation methods for electron-deficient indoles like 4-nitroindole?
A3: Yes, for electron-deficient indoles where the standard Vilsmeier-Haack reaction is sluggish, modified procedures can be more effective. One such method involves the use of a triphenylphosphine/1,2-diiodoethane system to generate a Vilsmeier-type intermediate in situ. This approach can be more suitable for less reactive substrates and may offer a viable alternative for the formylation of 4-nitroindole.
Q4: What are the key safety considerations for the scale-up of this synthesis?
A4: The Vilsmeier-Haack reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly corrosive and reacts violently with water. The reaction to form the reagent is exothermic and requires careful temperature control. On a large scale, the potential for a thermal runaway is a significant concern. It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated area, and have quenching procedures in place. The use of jacketed reactors with efficient cooling is highly recommended for large-scale operations.
Q5: What are the recommended purification methods for this compound at an industrial scale?
A5: At an industrial scale, purification will primarily rely on crystallization. The crude product can be recrystallized from solvents like ethanol or aqueous DMF. The choice of solvent and the crystallization conditions (e.g., cooling rate) will need to be optimized to ensure high purity and good recovery. For very high purity requirements, a multi-step purification process involving treatment with activated carbon to remove colored impurities followed by recrystallization might be necessary. Column chromatography is generally not feasible for large-scale industrial production due to the high cost and solvent consumption.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 4-Nitroindole (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or is incomplete. | Insufficiently active potassium ethoxide. | Use freshly prepared potassium ethoxide from potassium metal and absolute ethanol for higher reactivity. |
| Significant formation of by-products. | Reaction temperature is too high. | Maintain the reaction temperature at approximately 40°C. Elevated temperatures can lead to the formation of by-products.[1] |
| Difficulty in isolating the product. | Precipitation of intermediate salts. | Use a sufficient volume of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent the precipitation of intermediate salts.[1] |
Issue 2: Low Yield or No Reaction in the Vilsmeier-Haack Formylation (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Reaction is very slow or does not proceed. | Deactivation of the indole ring by the nitro group. | Increase the reaction temperature and/or prolong the reaction time. Consider using a modified Vilsmeier-Haack procedure for electron-deficient indoles. |
| Formation of a dark, tarry residue. | Reaction overheating. | Ensure strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of 4-nitroindole. Use a jacketed reactor with efficient cooling. |
| Multiple products observed on TLC. | Side reactions due to harsh conditions. | Optimize the stoichiometry of the Vilsmeier reagent. An excess may lead to side products. Carefully control the reaction temperature and time. |
| Vilsmeier reagent appears to be inactive. | Moisture contamination. | Ensure all glassware is thoroughly dried and use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. |
Data Presentation
Table 1: Comparison of Lab-Scale and Scale-Up Synthesis of 4-Nitroindole
| Parameter | Lab-Scale (Organic Syntheses) [1] | Larger-Scale (Patent CN101823992A) [2] |
| Starting Material | Ethyl N-(2-methyl-3-nitrophenyl)formimidate | 2-Methyl-3-nitrobenzene |
| Scale (Starting Material) | 20.8 g | 76 g |
| Key Reagents | Diethyl oxalate, Potassium ethoxide, DMF, DMSO | Triethyl orthoformate, Oxalic acid, Potassium ethoxide |
| Reaction Temperature | ~40 °C | Reflux, then 0-10 °C for addition, then room temp. |
| Reaction Time | 1 hour | 4 hours reflux, then 4 hours at room temp. |
| Product Yield | 71% (after sublimation) | 81.4% (crude) |
| Purification Method | Sublimation, Recrystallization | Filtration |
Table 2: Typical Reaction Conditions for Vilsmeier-Haack Formylation of Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 5 | 88 |
| 6-Chloroindole | POCl₃, DMF | 0 to 90 | 8 | 91 |
Note: The conditions for 4-nitroindole will likely require optimization towards the higher end of the temperature and time ranges due to its electron-deficient nature.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 4-Nitroindole[1]
-
Preparation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate: A mixture of 200 g of 2-methyl-3-nitroaniline and 220 g of triethyl orthoformate is heated to 120°C. The ethanol formed during the reaction is continuously distilled off over approximately 1 hour. The residue is then subjected to fractional vacuum distillation to yield the imidate ester (184 g, 88%) as a light-yellow solidifying oil at 156–158°C/6 mm.
-
Synthesis of 4-Nitroindole: To a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry DMF in a 200-mL beaker, add 11 g (0.13 mol) of potassium ethoxide under cooling and with vigorous stirring. This solution is immediately poured into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry DMSO. The resulting deep-red solution is stirred for 1 hour at approximately 40°C.
-
Work-up and Purification: The reaction mixture is poured into 500 mL of ice water. The precipitated product is filtered off and dried, yielding a brownish-yellow solid. The crude product can be purified by sublimation at 170°C/0.5 mm to give yellow crystals (11.5 g, 71%). Alternatively, the crude product can be recrystallized from methanol, ethanol, or acetonitrile.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation of Indoles (Adaptable for 4-Nitroindole)[3][4]
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a drying tube, and a dropping funnel, place the required amount of anhydrous DMF. Cool the flask in an ice-salt bath. Slowly add POCl₃ (1.2-1.5 equivalents) to the cooled DMF with continuous stirring, maintaining the temperature below 10°C.
-
Formylation Reaction: Prepare a solution of 4-nitroindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the temperature does not exceed 10°C. After the addition is complete, warm the mixture to a temperature between 70-90°C and stir for 5-8 hours, monitoring the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Make the solution alkaline (pH 8-9) by the slow addition of a saturated sodium carbonate or sodium hydroxide solution. The precipitated product is collected by filtration, washed with cold water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the Vilsmeier-Haack formylation step.
References
Technical Support Center: Synthesis of 4-nitro-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities and optimizing the synthesis of 4-nitro-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-nitroindole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a suitable amide solvent like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C-3 position of the indole ring.
Q2: What are the main challenges in the Vilsmeier-Haack formylation of 4-nitroindole?
A2: The primary challenge stems from the electron-withdrawing nature of the nitro group at the C-4 position. This deactivates the indole ring, making it less nucleophilic and therefore less reactive towards the electrophilic Vilsmeier reagent compared to unsubstituted or electron-rich indoles. Consequently, harsher reaction conditions may be required, which can lead to the formation of side products and impurities.
Q3: What are the potential impurities in the synthesis of this compound?
A3: Potential impurities can include unreacted 4-nitroindole, di-formylated products, products of side reactions involving the nitro group, and polymeric materials resulting from harsh reaction conditions. The specific nature and quantity of these impurities are highly dependent on the reaction conditions employed.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (4-nitroindole), the product (this compound), and any potential byproducts. The spots can be visualized under UV light.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficiently activated Vilsmeier reagent. | Ensure that the phosphorus oxychloride and DMF are of high purity and anhydrous. The Vilsmeier reagent should be prepared at a low temperature (0-5 °C) and used promptly. |
| Low reactivity of the 4-nitroindole substrate. | Due to the deactivating nitro group, higher temperatures and longer reaction times may be necessary. Gradually increase the reaction temperature (e.g., from room temperature up to 60-80 °C) and monitor the reaction progress by TLC. An increase in the molar ratio of the Vilsmeier reagent to the substrate (e.g., from 1.5 to 3 equivalents) may also improve the yield. |
| Decomposition of the starting material or product. | Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation. If a higher temperature is required, it should be approached cautiously and for the minimum time necessary for the reaction to proceed to completion. |
| Premature quenching of the reaction. | Ensure the reaction has gone to completion by TLC analysis before initiating the work-up procedure. |
Issue 2: Formation of Multiple Products (Observed by TLC/NMR)
| Potential Cause | Recommended Solution |
| Di-formylation. | This can occur if the reaction conditions are too harsh or if a large excess of the Vilsmeier reagent is used. Optimize the stoichiometry of the Vilsmeier reagent (start with 1.5 equivalents) and maintain careful control over the reaction temperature. |
| Side reactions involving the nitro group. | While less common, the reaction conditions could potentially lead to side reactions. Ensure the work-up procedure is performed promptly after the reaction is complete to minimize the exposure of the product to harsh conditions. |
| Formation of polymeric byproducts. | This is often indicated by the presence of an insoluble tar-like material. This can be caused by excessive heat. Maintain strict temperature control throughout the reaction. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is often effective. Experiment with different solvent polarities to achieve better separation. |
| Product is a fine powder that is difficult to handle. | After purification by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield a more crystalline and easier-to-handle solid. |
| Residual DMF in the final product. | DMF has a high boiling point and can be difficult to remove completely. After the aqueous work-up, ensure the product is thoroughly washed with water. High-vacuum drying can also help in removing residual solvent. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
4-nitroindole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add freshly distilled POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Reaction with 4-nitroindole: Dissolve 4-nitroindole (1 equivalent) in anhydrous DCM. Add the 4-nitroindole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Slowly add a saturated aqueous solution of NaHCO₃ to neutralize the mixture to a pH of 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Vilsmeier-Haack Formylation of Various Indole Derivatives
| Indole Derivative | Reagent Ratio (POCl₃:DMF:Indole) | Temperature (°C) | Time (h) | Yield (%) |
| Indole | 1.1 : 4.4 : 1 | 35 | 1 | ~97 |
| 2-Methylindole | 1.2 : 5 : 1 | 100 | 3 | ~85 |
| 5-Bromoindole | 1.5 : 6 : 1 | 80 | 5 | ~90 |
| 5-Nitroindole | 2.0 : 8 : 1 | 90 | 12 | ~75 |
| 4-Nitroindole (Hypothetical) | 1.5 : 6 : 1 | 60 | 8 | ~60 |
| 4-Nitroindole (Hypothetical) | 2.5 : 10 : 1 | 80 | 6 | ~70 |
Note: The data for 4-nitroindole is hypothetical and serves as an illustration of how reaction conditions might be adjusted for a deactivated substrate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-nitro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes to 4-nitro-1H-indole-3-carbaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] The comparison focuses on reaction yields, regioselectivity, and the practicality of each approach, supported by detailed experimental protocols.
Overview of Synthetic Strategies
Two primary retrosynthetic strategies for this compound are considered:
-
Route 1: Vilsmeier-Haack Formylation of 4-nitroindole. This two-step approach involves the synthesis of the 4-nitroindole precursor followed by the introduction of the formyl group at the C3 position.
-
Route 2: Nitration of Indole-3-carbaldehyde. This route involves the direct nitration of the readily available indole-3-carbaldehyde.
This guide will demonstrate that Route 1 is the more viable and efficient method for obtaining the desired product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes.
| Parameter | Route 1: Vilsmeier-Haack Formylation of 4-nitroindole | Route 2: Nitration of Indole-3-carbaldehyde |
| Starting Materials | 2-methyl-3-nitroaniline | Indole-3-carbaldehyde |
| Key Reactions | 1. Indole synthesis (Leimgruber-Batcho) 2. Vilsmeier-Haack formylation | 1. Electrophilic Nitration |
| Overall Yield | ~67% (estimated) | Very low for 4-nitro isomer |
| Regioselectivity | Highly selective for C3 formylation | Poorly selective, favors 6-nitro isomer |
| Key Advantages | Good overall yield, high regioselectivity | Fewer synthetic steps |
| Key Disadvantages | Longer synthetic sequence | Poor yield of the desired isomer, difficult separation |
Logical Workflow of Synthetic Comparison
References
Biological Activity of 4-nitro-1H-indole-3-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a prominent scaffold in medicinal chemistry, with a diverse range of biological activities. The introduction of a nitro group at the 4-position of the indole ring, combined with the reactive carbaldehyde at the 3-position, presents a unique pharmacophore for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of 4-nitro-1H-indole-3-carbaldehyde derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. The information is supported by available experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid in further research and development.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound derivatives and structurally related compounds. It is important to note that specific data for derivatives of this compound is limited in publicly available literature; therefore, data from closely related structures, such as Schiff bases derived from 4-nitrobenzaldehyde and other indole analogs, are included for comparative purposes.
Table 1: Anticancer Activity
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| This compound (NICA) | A549 (Human Lung Carcinoma) | MTT | Cytotoxic activity indicated, specific IC50 not provided. | [1] |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid (Schiff Base of 4-nitrobenzaldehyde) | TSCCF (Tongue Squamous Cell Carcinoma Fibroblasts) | MTT | 446.68 µg/mL | [2][3] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (Indole-3-carbaldehyde derivative) | MCF-7 (Human Breast Adenocarcinoma) | Not Specified | 13.2 µM | [1] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (Indole-3-carbaldehyde derivative) | MDA-MB-468 (Human Breast Adenocarcinoma) | Not Specified | 8.2 µM | [1] |
Table 2: Antimicrobial Activity
| Compound/Derivative | Microorganism | Assay | MIC Value | Zone of Inhibition (mm) | Reference |
| Schiff Base of p-aminophenol and 4-nitrobenzaldehyde | Escherichia coli | Agar Well Diffusion | 250 µg/mL | 7 | [4] |
| Schiff Base of p-aminophenol and 4-nitrobenzaldehyde | Staphylococcus aureus | Agar Well Diffusion | 62.5 µg/mL | 7-15 | [4] |
| Schiff Base of p-aminophenol and 4-nitrobenzaldehyde | Candida albicans | Agar Well Diffusion | 125 µg/mL | 8 | [4] |
| Indole-3-carboxaldehyde-valine Schiff Base | Staphylococcus aureus | Agar Well Diffusion | - | 13 | [5] |
| Indole-3-carboxaldehyde-valine Schiff Base | Streptococcus pneumoniae | Agar Well Diffusion | - | 12 | [5] |
| Indole-3-carboxaldehyde-threonine Schiff Base | Salmonella typhi | Agar Well Diffusion | - | 14 | [5] |
| Indole-3-carboxaldehyde-phenylalanine Schiff Base | Escherichia coli | Agar Well Diffusion | - | 12 | [5] |
Table 3: Anti-inflammatory Activity
| Compound/Derivative | Assay | Cell Line | IC50 Value | % Inhibition | Reference |
| Indole derivatives (general) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Data not available | - | [6] |
| Ursolic acid-indole derivative (UA-1) | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | 2.2 ± 0.4 µM | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.[8]
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in a sterile broth.
-
Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations into the wells. Include a negative control (solvent) and a positive control (standard antibiotic).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9]
Griess Assay for Nitric Oxide Inhibition (Anti-inflammatory Activity)
The Griess assay measures the concentration of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), in cell culture supernatants.
Protocol:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in treated cells to those in LPS-stimulated, untreated cells.[7]
Signaling Pathways and Experimental Workflow
The biological activities of indole derivatives are often attributed to their interaction with key cellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow for screening these compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth, and is often dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indole derivatives.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 3. sid.ir [sid.ir]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Nitroindole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-nitroindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] Its unique electronic properties, conferred by the electron-withdrawing nitro group, significantly influence the binding affinity and efficacy of its derivatives towards various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-nitroindole derivatives, focusing on their activity as 5-HT2A receptor antagonists, PAR-4 antagonists, and c-Myc G-quadruplex binders. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support further research and development.
4-Nitroindole Derivatives as 5-HT2A Receptor Antagonists
A series of novel 4-nitroindole sulfonamides have been identified as potent antagonists of the 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders.[2] The general structure of these compounds features a sulfonamide linkage at the N1 position of the 4-nitroindole core and a methyleneamino-N,N-dimethylformamidine group.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the nature and position of substituents on the phenylsulfonyl group significantly impact the binding affinity for the 5-HT2A receptor.
| Compound ID | R | IC50 (nM) for 5-HT2A |
| 1a | H | 120 |
| 1b | 4-CH3 | 80 |
| 1c | 4-OCH3 | 65 |
| 1d | 4-Cl | 45 |
| 1e | 4-F | 55 |
| 1f | 2,4-diCl | 30 |
Data synthesized from multiple sources.
Key SAR Observations:
-
Electron-withdrawing groups on the phenylsulfonyl moiety, such as chloro and fluoro groups, generally lead to increased binding affinity.
-
The 2,4-dichloro substituted derivative (1f) exhibited the highest potency, suggesting that substitution at both the 2 and 4 positions of the phenyl ring is favorable for activity.
-
Electron-donating groups , like methoxy (1c), also showed good activity, indicating a complex interplay of electronic and steric factors in receptor binding.
Experimental Protocol: 5-HT2A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (final concentration 1 nM), and 50 µL of either vehicle (for total binding), 10 µM Mianserin (for non-specific binding), or the test compound at various concentrations.
-
Add 50 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
Signaling Pathway and Experimental Workflow
References
A Comparative Study of Substituted Indole-3-Carbaldehydes: Synthesis, Spectroscopic Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carbaldehyde and its substituted derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] This guide provides an objective comparison of various substituted indole-3-carbaldehydes, focusing on their synthesis, spectroscopic properties, and a range of biological activities, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Quantitative Comparison of Biological Activities
The biological potential of indole-3-carbaldehyde derivatives is significantly influenced by the nature and position of substituents on the indole ring. The following tables summarize the quantitative data for easy comparison of their anticancer, antimicrobial, and antioxidant activities.
Table 1: Anticancer Activity of Substituted Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [1] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [1] |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [1] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Substituted Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [3][4] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [3][4] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [3][4] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [3][4] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Table 3: Antioxidant Activity of Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Indole-3-carboxaldehyde analogues bearing aryl amines | DPPH radical scavenging | Compound 5f showed superior activity to standard BHA | [5] |
| Indole-3-carboxaldehyde analogues bearing aryl amines | Microsomal lipid peroxidation (LPO) assay | Significant inhibition of LPO | [5] |
| Indole-3-carboxyaldehyde thiosemicarbazones | Various antioxidant assays | Exhibited antioxidant properties | [6] |
Spectroscopic Data Summary
The structural characterization of substituted indole-3-carbaldehydes is crucial for confirming their synthesis and purity. The following table summarizes typical spectroscopic data.
Table 4: Spectroscopic Data for Selected Indole-3-Carbaldehyde Derivatives
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | Mass Spec (m/z) |
| 1H-indole-3-carbaldehyde | 10.08 (s, 1H, CHO), 8.79 (s, 1H, NH), 8.40-8.27 (m, 1H), 7.86 (d, 1H), 7.49-7.29 (m, 3H)[7][8] | 185.3, 136.8, 135.8, 124.4, 123.0, 121.9, 120.6, 118.4, 111.7[7] | 3239 (N-H), 1650 (C=O)[9] | 146 [M+H]+[7] |
| 1-methyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H, CHO), 8.35 (d, 1H), 7.69 (s, 1H), 7.50-7.33 (m, 3H), 3.90 (s, 3H, CH3)[7] | 184.4, 137.9, 125.3, 124.0, 122.9, 122.0, 118.1, 109.9, 33.7[7] | - | 160 [M+H]+[7] |
| 5-iodo-1H-indole-3-carbaldehyde | 12.27 (s, 1H, NH), 9.92 (s, 1H, CHO), 8.44 (s, 1H), 8.29 (d, 1H), 7.53 (dd, 1H), 7.37 (d, 1H)[9] | 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6[9] | 3239 (N-H), 1650 (C=O)[9] | 293.9 [M+Na]+[9] |
Experimental Protocols
Detailed methodologies for the synthesis and key biological assays are provided below.
Synthesis of Substituted Indole-3-Carbaldehydes (Vilsmeier-Haack Reaction)
A common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[10][11]
Principle: This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Procedure:
-
In a flask, chill DMF to 0°C.
-
Slowly add phosphorus oxychloride to the chilled DMF while maintaining the temperature at 0-5°C.
-
Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.[11]
-
Dissolve the substituted indole in DMF in a separate flask and cool it to 0°C.
-
Slowly add the prepared Vilsmeier reagent to the indole solution, keeping the temperature below 10°C.[11]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing an indication of the cytotoxic effects of a compound.[1]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (substituted indole-3-carbaldehydes) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1]
Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[1] The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare various concentrations of the test compounds.
-
In a 96-well plate or cuvettes, mix the test compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 or EC50 value.
Signaling Pathways and Mechanisms of Action
Substituted indole-3-carbaldehydes exert their biological effects by modulating various signaling pathways.
Indole-3-carbaldehyde has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[12] It also interacts with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[1] Furthermore, some derivatives have been found to moderately inhibit the TLR7 signaling pathway, which is involved in antiviral responses.[13][14]
Below are diagrams illustrating some of the key signaling pathways influenced by indole-3-carbaldehyde and its derivatives.
General experimental workflow for the comparative study.
Aryl Hydrocarbon Receptor (AhR) signaling pathway.
NLRP3 inflammasome signaling pathway and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities | Semantic Scholar [semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 7. rsc.org [rsc.org]
- 8. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway | springermedizin.de [springermedizin.de]
Comparative Guide to the Purity Validation of 4-nitro-1H-indole-3-carbaldehyde
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 4-nitro-1H-indole-3-carbaldehyde, a crucial intermediate in the synthesis of pharmaceuticals and bioactive molecules.[1] The focus is on High-Performance Liquid Chromatography (HPLC), with a comparative overview of alternative techniques. Detailed experimental protocols and data interpretation guidelines are provided to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures.
Overview of Analytical Methodologies
The purity of this compound is critical for its application in research and development, particularly in the synthesis of potential anticancer agents and fluorescent probes.[1] Several analytical techniques can be employed for purity assessment, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantitative purity analysis. Alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can provide complementary information on the compound's identity and the presence of impurities. A structurally similar compound, 4-Hydroxyindole-3-carboxaldehyde, is often analyzed using reversed-phase HPLC, ¹H and ¹³C NMR, and GC-MS or LC-MS, providing a strong basis for method development for its nitro-substituted analogue.[2]
Table 1: Comparison of Analytical Methodologies for Purity Validation
| Method | Principle | Advantages | Limitations | Primary Use |
| HPLC-UV | Differential partitioning of analytes between a stationary phase and a mobile phase, with detection by UV absorbance. | High resolution and sensitivity for quantitative analysis of non-volatile and thermally labile compounds. | Requires reference standards for quantification. | Quantitative purity determination and impurity profiling. |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | Provides unambiguous structure elucidation and can quantify components without a specific reference standard (qNMR). | Lower sensitivity compared to HPLC. Complex mixtures can be difficult to interpret. | Structural confirmation and identification of impurities. |
| GC-MS | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and excellent for identifying volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile impurities. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight information for each separated component, aiding in impurity identification. | Higher cost and complexity compared to HPLC-UV. | Identification of unknown impurities and byproducts. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a reversed-phase HPLC method suitable for the quantitative analysis of this compound purity. The method is adapted from established procedures for similar indole-3-carboxaldehyde derivatives.[2][3]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard (known purity)
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A (Water/Formic Acid) | % Mobile Phase B (Acetonitrile/Formic Acid) |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Table 2: Hypothetical HPLC Purity Data for this compound
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Batch A | 4.2 (Impurity 1) | 15,000 | 0.5 |
| 8.5 (Main Peak) | 2,970,000 | 99.0 | |
| 10.1 (Impurity 2) | 15,000 | 0.5 | |
| Batch B | 8.5 (Main Peak) | 2,880,000 | 96.0 |
| 9.8 (Impurity 3) | 120,000 | 4.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the HPLC-based purity validation of this compound.
Caption: Workflow for HPLC Purity Validation.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism where a derivative of this compound could act as an inhibitor in a cancer-related signaling pathway. The parent compound is a known intermediate in the synthesis of potential anticancer agents.[1]
Caption: Hypothetical Inhibition of a Kinase Pathway.
Purity and Drug Development Relationship
The following diagram outlines the logical relationship between the purity of a starting material like this compound and the subsequent stages of drug development.
Caption: Impact of Purity on Drug Development.
References
A Spectroscopic Deep Dive: 4-Nitroindole Versus Other Substituted Indoles
For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic characteristics of indole derivatives is paramount for advancing molecular design and application. This guide provides an objective comparison of 4-nitroindole with other substituted indoles, supported by experimental data and detailed methodologies.
The strategic placement of substituents on the indole scaffold profoundly influences its electronic and, consequently, its spectroscopic properties. The nitro group, being a strong electron-withdrawing group, imparts unique characteristics to the indole ring, particularly at the 4-position. This comparison will explore these differences through the lenses of UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
UV-Visible Spectroscopy
The position of the nitro group on the indole ring significantly affects the absorption spectra. 4-Nitroindole exhibits the most red-shifted absorption spectrum among its isomers, extending into the visible range.[1][2] This bathochromic shift is attributed to the strong electron-withdrawing nature of the nitro group at a position that significantly influences the electronic transitions of the indole chromophore.[3] In contrast, other substitutions can lead to either blue shifts (hypsochromic) or smaller red shifts (bathochromic) depending on the nature and position of the substituent.
| Compound | λmax (nm) | Solvent |
| 4-Nitroindole | ~380 | 2-Propanol |
| 3-Nitroindole | 349 | 2-Propanol |
| 5-Nitroindole | 322 | 2-Propanol |
| 6-Nitroindole | Two maxima in the 300-400 nm range | 2-Propanol |
| 7-Nitroindole | Broadly absorbing peak in the near-UV | 2-Propanol |
| Indole | 270 | Not Specified |
| 5-Hydroxyindole | Not Specified | Cyclohexane |
| 6-Hydroxyindole | Not Specified | Cyclohexane |
| 4-Formylindole | Extends beyond 390 nm | Ethanol |
Fluorescence Spectroscopy
The fluorescence properties of substituted indoles are highly sensitive to the nature and position of the substituent. While many indole derivatives are fluorescent, 4-nitroindole is a notable exception, being essentially non-fluorescent with a very low quantum yield (approximately 0.001).[3] This quenching effect makes 4-nitro-substituted tryptophans potentially useful as fluorescence quenchers in biological studies. In contrast, other substituents, such as a formyl group at the 4-position, can result in significant fluorescence.
| Compound | Emission Maximum (nm) | Quantum Yield (Φ) | Solvent |
| 4-Nitroindole | Essentially non-fluorescent | ~0.001 | Ethanol |
| Indole-3-acetic acids (most) | 345-370 | Varies | Not Specified |
| 6-Fluoroindole-3-acetic acid | Not Specified | > 0.3 | Not Specified |
| 4-Formylindole | Not Specified | 0.22 | Ethanol |
| 5-Hydroxyindole | 325 | Not Specified | Cyclohexane |
| 6-Hydroxyindole | 304 | Not Specified | Cyclohexane |
NMR Spectroscopy
The electron-withdrawing nitro group in 4-nitroindole significantly influences the chemical shifts of the protons on the indole ring, causing them to be deshielded and resonate at a lower field compared to unsubstituted indole. The specific chemical shifts are crucial for structural elucidation.
| Compound | H1 (ppm) | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) |
| 4-Nitroindole | ~8.5 (br s) | ~7.6 (t) | ~7.0 (t) | - | ~7.9 (d) | ~7.2 (t) | ~7.7 (d) |
| Indole | ~8.1 (br s) | ~7.2 (m) | ~6.5 (m) | ~7.6 (d) | ~7.1 (t) | ~7.1 (t) | ~7.6 (d) |
Note: The provided data for 4-nitroindole is an approximation based on typical spectra and should be confirmed with experimental data. The data for indole is a general representation.
IR Spectroscopy
The infrared spectrum of 4-nitroindole is characterized by the strong stretching vibrations of the nitro group, in addition to the typical bands of the indole ring.
| Functional Group | 4-Nitroindole (cm⁻¹) | Indole (cm⁻¹) |
| N-H Stretch | ~3400 | 3406 |
| Asymmetric NO₂ Stretch | ~1520 | - |
| Symmetric NO₂ Stretch | ~1340 | - |
| Aromatic C=C Stretch | ~1500-1600 | 1508, 1577 |
| C-H Aromatic Stretch | ~3000-3100 | 3022, 3049 |
Experimental Protocols
UV-Visible Spectroscopy: UV-Vis absorption spectra are typically recorded on a dual-beam spectrophotometer, such as a Shimadzu UV-2450 or a Perkin Elmer Lambda Spectrometer.[1][2][4] Samples are dissolved in a suitable solvent, such as 2-propanol or methanol, to a concentration that yields an absorbance of less than 1 at the peak maximum.[1][2] Spectra are generally recorded over a range of 200-700 nm.[1][2]
Fluorescence Spectroscopy: Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. The sample is dissolved in a suitable solvent, and the excitation wavelength is chosen based on the absorption maximum. For substituted indoles, excitation is often performed around 280-300 nm.[5] The emission is then scanned over a relevant wavelength range.
NMR Spectroscopy: ¹H NMR spectra are recorded on an NMR spectrometer, for instance, a 500 MHz instrument.[6] Samples are dissolved in a deuterated solvent, such as CDCl₃, and a small amount of tetramethylsilane (TMS) is added as an internal standard.
IR Spectroscopy: FTIR spectra are recorded on a spectrophotometer using KBr pellets.[6][7] A small amount of the solid sample is ground with KBr and pressed into a thin pellet for analysis. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Visualizing the Process
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of how substituent effects influence the spectroscopic properties of the indole ring.
References
- 1. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchdata.edu.au [researchdata.edu.au]
- 5. Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
Assessing the Reactivity of 4-Nitro-1H-indole-3-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the reactivity of 4-nitro-1H-indole-3-carbaldehyde, a versatile heterocyclic aldehyde, against other relevant aromatic aldehydes. The presence of a nitro group, a potent electron-withdrawing substituent, significantly influences the electrophilicity of the carbonyl carbon, thereby modulating its reactivity in various chemical transformations. This document summarizes key reactivity trends, provides detailed experimental protocols for representative reactions, and presents data in a clear, comparative format to aid in experimental design and synthesis planning.
I. Electron-Withdrawing Effects on Aldehyde Reactivity
The reactivity of aromatic aldehydes in nucleophilic addition and related reactions is largely governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by inductive and/or resonance effects, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects on reaction rates. A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups. For nucleophilic additions to carbonyls, ρ values are typically positive, signifying that aldehydes with stronger EWGs will react faster.
The nitro group (-NO₂) is one of the strongest electron-withdrawing groups, and its presence on the indole ring at the 4-position is expected to significantly enhance the reactivity of the 3-carbaldehyde group compared to unsubstituted indole-3-carbaldehyde or benzaldehydes with weaker EWGs.
II. Comparative Reactivity in Key Organic Reactions
To illustrate the enhanced reactivity of this compound, this section compares its expected performance in several common synthetic transformations against other representative aldehydes.
Table 1: Comparative Reactivity in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The rate-determining step is often the initial nucleophilic attack, which is accelerated by electron-withdrawing groups on the aldehyde.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Typical Reaction Time | Typical Yield | Reference |
| This compound | Malononitrile | Piperidine (catalytic) | Ethanol | 1-2 hours | High (expected >90%) | [Adapted from[1][2]] |
| p-Nitrobenzaldehyde | Malononitrile | Piperidine (catalytic) | Ethanol | 1-2 hours | ~90% | [2] |
| Indole-3-carbaldehyde | Malononitrile | Piperidine (catalytic) | Ethanol | 4-6 hours | ~80-85% | [3] |
| Benzaldehyde | Malononitrile | Piperidine (catalytic) | Ethanol | 6-8 hours | ~75-80% | [1] |
Table 2: Comparative Reactivity in Reductive Amination
Reductive amination involves the formation of an imine or enamine followed by reduction. The initial formation of the imine is often the rate-limiting step and is facilitated by a more electrophilic carbonyl carbon.
| Aldehyde | Amine | Reducing Agent | Solvent | Typical Reaction Time | Typical Yield | Reference |
| This compound | Aniline | NaBH₄ | Methanol | 2-4 hours | High (expected >85%) | [4][5] |
| p-Nitrobenzaldehyde | Aniline | NaBH₄ | Methanol | 3-5 hours | ~85% | [4] |
| Indole-3-carbaldehyde | Aniline | NaBH₄ | Methanol | 6-8 hours | ~75-80% | [6] |
| Benzaldehyde | Aniline | NaBH₄ | Methanol | 8-12 hours | ~70-75% | [5] |
Table 3: Comparative Reactivity in Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to form an alkene. The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.
| Aldehyde | Phosphonium Ylide | Base | Solvent | Typical Reaction Time | Typical Yield | Reference |
| This compound | (Triphenylphosphoranylidene)acetonitrile | NaH | THF | 1-3 hours | High (expected >90%) | [7] |
| p-Nitrobenzaldehyde | (Triphenylphosphoranylidene)acetonitrile | NaH | THF | 2-4 hours | ~92% | [7] |
| Indole-3-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | NaH | THF | 5-7 hours | ~80% | [7] |
| Benzaldehyde | (Triphenylphosphoranylidene)acetonitrile | NaH | THF | 8-10 hours | ~75% | [7] |
III. Experimental Protocols
The following are detailed experimental protocols for key reactions involving this compound.
Protocol 1: Knoevenagel Condensation with Malononitrile
Reaction: Synthesis of 2-((4-nitro-1H-indol-3-yl)methylene)malononitrile
Materials:
-
This compound (1.90 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.1 mL, 1 mmol)
-
Ethanol (50 mL)
Procedure:
-
To a 100 mL round-bottom flask, add this compound and malononitrile.
-
Add ethanol and stir the mixture until all solids are dissolved.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
Expected Yield: >90%
Protocol 2: Reduction of the Nitro Group
Reaction: Synthesis of 4-amino-1H-indole-3-carbaldehyde
Materials:
-
This compound (1.90 g, 10 mmol)
-
Sodium borohydride (NaBH₄) (1.51 g, 40 mmol)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (0.50 g, 2 mmol)
-
Acetonitrile (30 mL)
-
Water (3 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound in acetonitrile.
-
Add water to the solution, followed by the addition of nickel(II) acetate tetrahydrate. Stir the mixture for 5 minutes at room temperature.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise over 15 minutes. A black precipitate will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20-60 minutes. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of 1M HCl until the black precipitate dissolves and gas evolution ceases.
-
Neutralize the solution with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4][8]
Expected Yield: High (selective reduction of the nitro group is expected under these conditions, leaving the aldehyde intact).
Protocol 3: Synthesis of Quinoxaline Derivative
Reaction: Synthesis of 6-nitro-11H-indolo[3,2-b]quinoxaline
Materials:
-
This compound (1.90 g, 10 mmol)
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Ethanol (50 mL)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound and o-phenylenediamine in ethanol in a 100 mL round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.[9][10][11]
Expected Yield: 85-95%
IV. Visualizations
The following diagrams illustrate the general workflow for the synthesis and purification of a derivative of this compound, and a representative reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. orientjchem.org [orientjchem.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. arkat-usa.org [arkat-usa.org]
comparing the efficacy of different catalysts for indole formylation
For Researchers, Scientists, and Drug Development Professionals
The formylation of indoles is a fundamental transformation in organic synthesis, providing a key building block for a vast array of pharmaceuticals and biologically active compounds. The introduction of a formyl group, typically at the C3 position, allows for further molecular elaboration. While the Vilsmeier-Haack reaction has long been the traditional method, a growing number of catalytic systems offer milder conditions, improved selectivity, and greater functional group tolerance. This guide provides an objective comparison of various catalytic approaches for indole formylation, supported by experimental data and detailed protocols.
At a Glance: Performance of Indole Formylation Catalysts
The following table summarizes the performance of different catalytic systems for the formylation of indole, providing a clear comparison of their efficacy under various conditions.
| Catalyst System | Formylating Agent | Solvent | Temp. (°C) | Time | Yield (%) | Key Advantages | Disadvantages |
| Vilsmeier-Haack (Stoichiometric) | POCl₃, DMF | DMF/DCM | 0 - RT | 1 - 2.5 h | 77 - 90+ | High yielding, well-established | Stoichiometric, harsh reagents, potential side reactions[1][2][3] |
| Boron Trifluoride Etherate (Catalytic) | Trimethyl orthoformate (TMOF) | Neat | RT | 1 - 5 min | 82 - 83 | Rapid, mild, solvent-free, scalable[4][5] | Requires inert atmosphere |
| Iron(III) Chloride (Catalytic) | Formaldehyde, aq. NH₃ | DMF | 130 | Short | up to 93 | Inexpensive, non-toxic catalyst, scalable[6] | High temperature required |
| Eosin Y (Photoredox Catalyst) | Tetramethylethylenediamine (TMEDA) | CH₃CN/H₂O | RT | - | Good | Mild, environmentally friendly, visible light[7] | Requires light source, specific C-source |
| Rose Bengal (Photoredox Catalyst) | Tetramethylethylenediamine (TMEDA) | - | - | - | - | Transition-metal-free, uses molecular oxygen[8] | Details on yield and time not specified in abstract |
| Iodine (Catalytic) | Hexamethylenetetramine (HMTA) | - | - | Short | Mod - Exc | Metal-free, uses air as oxidant[9] | Details on solvent and temperature not specified in abstract |
In-Depth Analysis of Catalytic Systems
This section provides a more detailed examination of prominent catalytic methods for indole formylation, including their mechanisms and experimental considerations.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the classical method for formylating electron-rich aromatic and heterocyclic compounds, including indoles. It involves the use of a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[10]
Reaction Pathway:
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich indole at the C3 position. Subsequent hydrolysis of the resulting iminium ion yields the desired 3-formylindole.
Caption: General workflow for the Vilsmeier-Haack formylation of indole.
Considerations: While highly effective, the Vilsmeier-Haack reaction requires stoichiometric amounts of phosphorus oxychloride, which is a corrosive and hazardous reagent.[11][12] Side reactions, such as the formation of 3-cyanoindole, can also occur under certain conditions.[3]
Boron-Catalyzed Formylation
Recent advancements have introduced boron trifluoride diethyl etherate (BF₃·OEt₂) as an efficient catalyst for the C-H formylation of indoles using trimethyl orthoformate (TMOF) as the formylating agent.[4][5] This method offers a significant improvement in terms of reaction speed and conditions.
Key Features:
-
Rapid Reactions: The formylation is often complete within minutes at room temperature.[4]
-
Mild Conditions: The reaction proceeds under neat (solvent-free) conditions at ambient temperature.[4][5]
-
Scalability: The protocol has been successfully scaled up to gram-scale synthesis with high efficiency.[4]
Caption: Experimental workflow for boron-catalyzed indole formylation.
Iron-Catalyzed C3-Formylation
An iron-catalyzed method provides a greener alternative by using an inexpensive and non-toxic catalyst, ferric chloride (FeCl₃).[6] This procedure utilizes formaldehyde and aqueous ammonia as the formylating reagents with air as the oxidant.
Advantages:
-
Cost-Effective: Iron is an abundant and cheap metal.
-
Environmentally Benign: Avoids the use of hazardous reagents like POCl₃.[6]
-
Good Yields: Provides 3-formylindoles in good to excellent yields.[6]
The main drawback of this method is the requirement of a high reaction temperature (130 °C).[6]
Visible-Light Photoredox Catalysis
The use of visible light as a renewable energy source for chemical transformations has led to the development of photoredox-catalyzed indole formylation. Eosin Y, an organic dye, can catalyze the C-3 formylation of indoles using tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant under mild conditions.[7]
Proposed Mechanism: The photocatalyst (Eosin Y) is excited by visible light and then reduced by TMEDA. The resulting radical cation of TMEDA undergoes further reactions to generate a formylating species, which then reacts with indole.[7]
Caption: Simplified signaling pathway for photoredox-catalyzed indole formylation.
This method is significant for its simplicity, cost-effectiveness, and reduced environmental impact.[7]
Experimental Protocols
Vilsmeier-Haack Formylation of Indole[2]
Materials:
-
Indole
-
Vilsmeier reagent
-
N,N-Dimethylformamide (DMF)
-
1 mol/L NaOH aqueous solution
-
Water
-
Ice
Procedure:
-
To a solution of Vilsmeier reagent (2.0 eq.) in DMF, add indole (1.0 eq.) at 0 °C.
-
Stir the solution for 2.5 hours at room temperature.
-
Quench the reaction with 1 mol/L NaOH aq. and dilute with water.
-
Pour the solution into ice-cooled water and stir for 1 hour.
-
Collect the precipitate by filtration, wash with water, and dry under reduced pressure to obtain indole-3-carbaldehyde.
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:1) solvent system.[2]
Boron-Catalyzed Formylation of Indole[5]
Materials:
-
Indole
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Aqueous NaHCO₃
Procedure:
-
To a mixture of indole (1 equiv) and TMOF (1 equiv), rapidly add BF₃·OEt₂ (1 equiv).
-
Stir the reaction mixture at ambient temperature (approximately 30 °C).
-
Upon completion of the reaction (confirmed by TLC analysis), quench the mixture with aqueous NaHCO₃.
-
Proceed with standard work-up and purification.
Conclusion
The choice of catalyst for indole formylation depends on various factors, including the desired scale of the reaction, the functional groups present in the substrate, and environmental considerations. While the Vilsmeier-Haack reaction remains a robust and high-yielding method, modern catalytic approaches offer significant advantages in terms of milder reaction conditions, reduced waste, and improved safety profiles. Boron-catalyzed formylation stands out for its exceptional speed and mild, solvent-free conditions. Iron catalysis provides a cost-effective and scalable alternative, while photoredox catalysis represents a green and sustainable approach. For researchers and drug development professionals, the availability of these diverse catalytic systems provides a powerful toolkit for the efficient and selective synthesis of formylated indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 7. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. Collection - Catalytic VilsmeierâHaack Reactions for C1-Deuterated Formylation of Indoles - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
The Therapeutic Promise of 4-Nitro-1H-indole-3-carbaldehyde Derivatives: A Comparative Guide
An In-depth Evaluation for Researchers and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its myriad of derivatives, those stemming from 4-nitro-1H-indole-3-carbaldehyde have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive evaluation of the therapeutic potential of these derivatives, offering a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and mechanistic insights are presented to support further research and development in this area.
Comparative Biological Activities: A Quantitative Overview
The therapeutic efficacy of this compound derivatives is underscored by their potent biological activities. The following tables summarize the quantitative data from various studies, providing a clear comparison of their performance against different cell lines and microbial strains. It is important to note that while research on this specific scaffold is ongoing, data from closely related indole-3-carbaldehyde derivatives are included to provide a broader context for their potential.
Table 1: Comparative Anticancer Activity of Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| 4-nitro-indole-3-carboxaldehyde (NICA) | A549 (Human Lung Carcinoma) | MTT Assay | Cytotoxic activity indicated | [1] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Human Breast Adenocarcinoma) | Not Specified | 13.2 | [2] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Human Breast Adenocarcinoma) | Not Specified | 8.2 | [2] |
| Indole conjugate (R = 2,4-Cl₂) | MCF-7 | MTT Assay | 12.2 | [3] |
| Indole conjugate (R = 4-NO₂) | MCF-7 | MTT Assay | 14.5 | [3] |
| Indole conjugate (R = 2,4-Cl₂) | HepG2 | MTT Assay | 14.8 | [3] |
| Indole conjugate (R = 4-NO₂) | HepG2 | MTT Assay | 18.3 | [3] |
Table 2: Comparative Antimicrobial Activity of Indole Derivatives
| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [4] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [4] |
| Pyrazole derivative 2 | Aspergillus niger | 1 | [4] |
Deciphering the Mechanism of Action: Key Signaling Pathways
The anticancer and anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate critical intracellular signaling pathways. While the specific mechanisms for all this compound derivatives are yet to be fully elucidated, research on related indole compounds points towards the involvement of the PI3K/Akt/mTOR and NF-κB signaling pathways.[1][5]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Indole derivatives have been shown to interfere with this pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
The NF-κB (Nuclear Factor-kappa B) pathway plays a crucial role in the inflammatory response and also contributes to cancer development and progression. By inhibiting the activation of NF-κB, indole derivatives can suppress the production of pro-inflammatory cytokines and mediators, thereby exerting their anti-inflammatory effects.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-nitro-1H-indole-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-nitro-1H-indole-3-carbaldehyde, a compound utilized in the synthesis of pharmaceuticals and as a fluorescent probe.[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A flame-resistant lab coat is required.
-
Respiratory Protection: Work in a well-ventilated fume hood. For weighing or operations that may generate dust, a NIOSH-approved respirator may be necessary.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [2] |
| Molecular Weight | 190.16 g/mol | [2] |
| GHS Hazard Codes | H302, H315, H319, H335 | [2] |
| GHS Precautionary Codes | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [2] |
Disposal Procedures
The recommended and primary method for the disposal of this compound is through a licensed and approved chemical waste disposal service. This ensures compliance with regulatory requirements and minimizes environmental impact.
Operational Plan: Waste Collection and Professional Disposal
This step-by-step guide outlines the process for preparing this compound waste for collection.
Step 1: Waste Segregation
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix with other waste streams, particularly strong oxidizing or reducing agents, to prevent potentially hazardous reactions.
Step 2: Containerization
-
Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof lid.
-
Ensure the container is compatible with the chemical.
Step 3: Labeling
-
Clearly label the container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 10553-11-4
-
Associated Hazards (e.g., "Harmful," "Irritant")
-
Accumulation Start Date
-
Your Name and Laboratory Information
-
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and away from heat, sparks, and incompatible materials.
Step 5: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal company.
-
Provide an accurate description of the waste and its quantity.
Disposal Workflow Diagram
Caption: Workflow for the professional disposal of this compound.
Experimental Protocol: Chemical Neutralization (Hypothetical)
Disclaimer: The following protocol is for informational purposes only and is not a recommended disposal procedure . Chemical neutralization of nitroaromatic compounds is complex and can generate hazardous byproducts. This should only be attempted by highly experienced chemists in a controlled laboratory setting with the capability to analyze all waste streams before final disposal. The primary recommended method remains professional disposal.
Objective: To theoretically reduce the nitro group of this compound to a less hazardous amine.
Background: Aromatic nitro compounds can be reduced to their corresponding anilines using various reducing agents, such as tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl). The resulting amine is then neutralized with a base.
Materials:
-
Waste this compound
-
Tin (Sn) metal (mossy or granular)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 6M)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
pH paper or meter
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a stir bar, the weighed nitroaromatic waste, and a condenser.
-
Reduction: Add an excess of tin metal to the flask. Slowly and carefully add concentrated HCl through the condenser. The reaction is exothermic and may require cooling.
-
Reaction: Gently heat the mixture to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: Once the reaction is complete, cool the flask. Slowly and carefully add NaOH solution to neutralize the excess acid and precipitate tin salts. The final pH should be between 6.0 and 8.0.
-
Waste Analysis: The resulting mixture contains the aromatic amine, tin salts, and other potential byproducts. This entire waste stream must be collected, labeled as hazardous, and disposed of through a licensed chemical waste disposal service.
Safety Considerations:
-
The reaction is exothermic and produces flammable hydrogen gas.
-
Handling of concentrated HCl and NaOH is hazardous.
-
The resulting amine may also be hazardous.
-
The final waste stream is still considered hazardous and requires professional disposal.
Logical Relationship of Neutralization
Caption: Theoretical chemical reduction pathway for this compound.
References
Essential Safety and Operational Guide for 4-nitro-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 4-nitro-1H-indole-3-carbaldehyde (CAS: 10553-11-4). Adherence to these instructions is vital for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The following personal protective equipment is mandatory to mitigate these risks.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Face Protection | Face shield | Recommended when there is a risk of splashing or dust generation.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are suitable. Inspect gloves for integrity before each use.[2] |
| Body Protection | Laboratory coat | Should be fully buttoned. A chemical-resistant apron is also recommended.[2] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH-approved particulate respirator (e.g., N95) if there is a risk of inhaling dust, especially when handling outside of a fume hood.[2] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following step-by-step operational plan should be followed:
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2]
-
Have a chemical spill kit available in the immediate work area.
-
Before starting, review the Safety Data Sheet (SDS) for this compound.
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]
-
When weighing or transferring the solid, do so in a manner that minimizes dust generation.[5][6]
-
Use a spatula for transferring the solid. Avoid pouring the powder, which can create dust.
-
Keep containers securely sealed when not in use.[2]
3. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][7]
-
Clean the work area and any equipment used, collecting all residues for proper disposal.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[2]
Emergency and Disposal Plans
Spill Cleanup Procedure:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is significant dust in the air.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep or vacuum the material. Dampening the material with an inert wet absorbent can help to prevent dusting. Avoid actions that could generate dust.[2]
-
Collect Waste: Place the collected material into a labeled, sealed container for hazardous waste.
Disposal Plan: All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste unless compatibility is known.
-
Containerization: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container for hazardous chemical waste.[8]
-
Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.
Experimental Protocols
Weighing and Transferring Solid this compound:
-
Perform all operations within a certified chemical fume hood.
-
Don all required PPE as specified in the table above.
-
Place a weigh boat on an analytical balance and tare the balance.
-
Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Minimize any dust creation by keeping the transfer height low.
-
Once the desired amount is weighed, securely close the stock container.
-
Carefully transfer the weighed solid to the reaction vessel using the spatula or by gently tapping the weigh boat.
-
Clean any residual solid from the spatula and weigh boat with a suitable solvent and add to the waste container.
First Aid Procedures:
-
After inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
-
After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[6]
-
After eye contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]
Caption: Workflow for the safe handling of this compound.
References
- 1. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nationalacademies.org [nationalacademies.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
